1-(3,5-Difluoro-4-methoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZNFJFMAKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371744 | |
| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170570-79-3 | |
| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is an aromatic ketone that holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that can influence molecular interactions and metabolic stability. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis. While specific experimental data for some properties of this compound are not extensively documented in publicly accessible literature, this guide consolidates the known information and provides context through data on analogous compounds.
Core Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. This includes both computationally predicted and, where available, experimental data.
Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 170570-79-3[1] |
| Molecular Formula | C₉H₈F₂O₂[1] |
| Molecular Weight | 186.16 g/mol[1] |
| IUPAC Name | This compound |
| SMILES | CC(=O)C1=CC(F)=C(OC)C(F)=C1[1] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | The related compound, 1-(3-fluoro-4-methoxyphenyl)ethanone, has a melting point of 92-94 °C.[2] |
| Boiling Point | Data not available | The related compound, 1-(3-fluoro-4-methoxyphenyl)ethanone, has a boiling point of 147-148 °C at 20 mmHg.[2] |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, acetone, and acetonitrile. Limited solubility in water is anticipated. | Based on the properties of similar aromatic ketones. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computationally derived.[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.176 | Computationally derived.[1] |
| Hydrogen Bond Donors | 0 | Computationally derived.[1] |
| Hydrogen Bond Acceptors | 2 | Computationally derived.[1] |
| Rotatable Bonds | 2 | Computationally derived.[1] |
Experimental Protocols
General Synthesis Approach
A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.
Reaction:
Illustrative Procedure:
-
To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an appropriate anhydrous solvent (e.g., dichloromethane), the acetylating agent (e.g., acetyl chloride) is added dropwise.
-
A solution of 1,3-difluoro-2-methoxybenzene in the same solvent is then added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at room temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration. The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms in the molecule. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into a mass spectrometer. Electron Ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns. Electrospray Ionization (ESI) could be used to determine the accurate mass and confirm the molecular formula.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Analysis: Acquire the IR spectrum to identify the characteristic functional groups. Key expected peaks would include a strong carbonyl (C=O) stretch for the ketone, C-O stretches for the ether, and C-F stretches.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any known signaling pathways. As a small molecule, its biological activity would need to be determined through screening and further pharmacological studies. The diagram below represents a generic framework for investigating the potential biological activity of a novel compound.
Conclusion
This compound is a compound with potential for further investigation in various scientific fields, particularly in drug development. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the foundational information that is currently known. The general experimental protocols and logical workflows presented here offer a solid framework for researchers to synthesize, characterize, and evaluate the biological significance of this and similar molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.
References
Technical Guide: 1-(3,5-Difluoro-4-methoxyphenyl)ethanone (CAS 170570-79-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. Its structural features, including the difluorinated methoxyphenyl ring, suggest potential for modulation of biological targets through specific electronic and steric interactions. This technical guide provides a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential, though currently undocumented, biological significance.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is compiled from chemical supplier information.
| Property | Value | Source |
| CAS Number | 170570-79-3 | - |
| Molecular Formula | C₉H₈F₂O₂ | - |
| Molecular Weight | 186.16 g/mol | - |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |
Synthesis
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the acetylation of 2,6-difluoroanisole using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve high yields and purity.
-
Reaction Setup: To a cooled (0 °C), stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add acetyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To this mixture, add a solution of 2,6-difluoroanisole in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water or dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Currently, there is a lack of publicly available data on the specific biological activities of this compound. However, the structural motifs present in this molecule are found in compounds with known pharmacological properties.
-
Enzyme Inhibition: The difluorinated methoxyacetophenone core is a feature in some enzyme inhibitors. Fluorine atoms can alter the electronic properties of the molecule and participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site. For instance, other substituted acetophenone derivatives have been investigated as inhibitors of enzymes such as 5-lipoxygenase, which is involved in inflammatory pathways.
-
Receptor Modulation: Aromatic ketones with specific substitution patterns can act as ligands for various receptors. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a unique electronic profile that could lead to selective binding to receptor subtypes.
-
Drug Development Intermediate: Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The ketone functionality can be readily modified to introduce further diversity and build elaborate molecular architectures.
It is important to emphasize that without experimental data, the biological profile of this compound remains speculative. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its potential therapeutic applications.
Safety Information
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While specific biological data is currently unavailable, its synthesis is achievable through established methods like Friedel-Crafts acylation. This guide provides a foundational understanding of this compound to support future research and development endeavors. Further experimental work is necessary to fully characterize its properties and potential applications.
Molecular structure and weight of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthetic approach for 1-(3,5-Difluoro-4-methoxyphenyl)ethanone. This compound is of interest to researchers in medicinal chemistry and drug discovery as a potential building block or intermediate in the synthesis of more complex molecules.
Molecular Properties and Structure
This compound is an aromatic ketone characterized by a difluorinated phenyl ring substituted with a methoxy and an acetyl group. The presence of fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive compounds.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| SMILES | CC(C1=CC(F)=C(OC)C(F)=C1)=O | [1] |
| CAS Number | 170570-79-3 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP | 2.176 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Molecular structure of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic route can be proposed based on standard organic chemistry reactions for analogous compounds. A plausible approach is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.
Objective: To synthesize this compound from 1,3-difluoro-2-methoxybenzene.
Materials:
-
1,3-difluoro-2-methoxybenzene
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous dichloromethane (DCM) as a solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid: Aluminum chloride is carefully added to the solvent, and the mixture is stirred until the solid is suspended.
-
Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C, to form the acylium ion complex.
-
Addition of Substrate: A solution of 1,3-difluoro-2-methoxybenzene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and then adding a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
The following diagram illustrates the logical flow of the generalized synthetic protocol described above.
Caption: Generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Ketone Derivatives of C9H8F2O2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ketone derivatives with the molecular formula C9H8F2O2. The primary focus is on the isomers of difluorophenyl hydroxypropanones, which are key intermediates in the synthesis of various pharmaceutically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making these compounds of high interest in medicinal chemistry.
Isomers of C9H8F2O2 Ketone Derivatives
The ketone derivatives of C9H8F2O2 are primarily isomers of 1-(difluorophenyl)-2-hydroxypropan-1-one and 1-(difluorophenyl)-3-hydroxypropan-1-one. The positioning of the two fluorine atoms on the phenyl ring gives rise to a number of positional isomers.
Data Presentation
Table 1: Isomers of 1-(Difluorophenyl)-2-hydroxypropan-1-one
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |
| 1-(2,3-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |
| (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one[1][2] | C9H8F2O2 | 186.16 | 260.2 ± 25.0[2] | 1.294 ± 0.06[2] | 12.55 ± 0.20[2] |
| 1-(2,5-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |
| 1-(2,6-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |
| 1-(3,4-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |
| 1-(3,5-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |
Table 2: Isomers of 1-(Difluorophenyl)-3-hydroxypropan-1-one
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |
| 1-(2,3-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
| 1-(2,4-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
| 1-(2,5-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
| 1-(2,6-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
| 1-(3,4-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
| 1-(3,5-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |
Note: Predicted data is based on computational models and may differ from experimental values.
Another potential isomer is a hydroxy-substituted difluoropropiophenone:
Table 3: Other Isomers
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Exact Mass |
| 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one[3] | C9H8F2O2 | 186.15[3] | 1.9[3] | 186.04923582[3] |
| 1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one[4] | C9H8F2O2 | 186.15[4] | 1.9[4] | 186.04923582[4] |
Experimental Protocols
The synthesis of these target compounds can be achieved through a two-step process: Friedel-Crafts acylation to form the corresponding difluoropropiophenone, followed by α-hydroxylation.
Synthesis of 1-(Difluorophenyl)propan-1-one via Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of a difluorobenzene with propanoyl chloride.
Materials:
-
Appropriate difluorobenzene (e.g., 1,2-difluorobenzene, 1,3-difluorobenzene, or 1,4-difluorobenzene)
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.
-
Addition of Difluorobenzene: Add the difluorobenzene (1.0 equivalent) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1-(difluorophenyl)propan-1-one.
Synthesis of 1-(Difluorophenyl)-2-hydroxypropan-1-one via α-Hydroxylation
This protocol describes the α-hydroxylation of a 1-(difluorophenyl)propan-1-one using m-chloroperoxybenzoic acid (m-CPBA) in a Rubottom oxidation-type reaction after conversion to its silyl enol ether.
Materials:
-
1-(Difluorophenyl)propan-1-one (from step 2.1)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Formation of Silyl Enol Ether: In a dry flask under an inert atmosphere, dissolve the 1-(difluorophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add triethylamine (1.5 equivalents) followed by the dropwise addition of chlorotrimethylsilane (1.2 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up of Silyl Enol Ether: Quench the reaction with cold water and extract with a mixture of hexane and ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether is often used in the next step without further purification.
-
Oxidation: Dissolve the crude silyl enol ether in DCM and cool to 0 °C. Add m-CPBA (1.1 equivalents) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Quenching and Work-up: Quench the reaction by adding saturated sodium sulfite solution. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 1-(difluorophenyl)-2-hydroxypropan-1-one.
Signaling Pathways and Experimental Workflows in Drug Development
The development of novel ketone derivatives as potential drug candidates follows a structured workflow from initial discovery to clinical trials. This process involves a multidisciplinary approach to identify, optimize, and validate the safety and efficacy of a new chemical entity.
Small Molecule Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of a small molecule drug candidate.
References
- 1. anaxlab.com [anaxlab.com]
- 2. 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- | 126918-16-9 [chemicalbook.com]
- 3. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 164772457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. This document details available physicochemical properties, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Compound Data
| Parameter | Value | Source |
| Chemical Name | This compound | ChemScene |
| Synonym | 3',5'-Difluoro-4'-methoxyacetophenone | ChemScene |
| CAS Number | 170570-79-3 | ChemScene[1][2] |
| Molecular Formula | C₉H₈F₂O₂ | ChemScene[1] |
| Molecular Weight | 186.16 g/mol | ChemScene[1] |
Spectroscopic Data
Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound. The following tables present predicted data based on standard spectroscopic principles and computational models. These predictions are intended to serve as a reference for researchers in the absence of experimental spectra.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 2H | H-2, H-6 (Aromatic) |
| ~4.0 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | -COCH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O |
| ~158 (dd) | C-3, C-5 (CF) |
| ~140 (t) | C-4 (C-O) |
| ~128 (t) | C-1 |
| ~112 (dd) | C-2, C-6 |
| ~62 | -OCH₃ |
| ~26 | -COCH₃ |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from carbon-fluorine coupling.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (asymmetric) |
| ~1100 | Strong | C-F stretch |
| ~1050 | Medium | C-O-C stretch (symmetric) |
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 171 | 80 | [M - CH₃]⁺ |
| 143 | 40 | [M - COCH₃]⁺ |
| 115 | 30 | [M - COCH₃ - CO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform to the raw data.
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Thin Solid Film Method
Materials:
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Sample (a few milligrams)
-
Pipette
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent.
-
Apply a drop of the resulting solution onto the surface of a clean salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (of the clean salt plate).
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background to provide the spectrum of the compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
Mass Spectrometer with an EI source
-
Sample (in a volatile solvent or as a solid for direct insertion)
Procedure:
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for solutions.
-
-
Ionization:
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).[3]
-
This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is an aromatic ketone of interest in medicinal chemistry and materials science. Its fluorinated methoxyphenyl moiety suggests potential for unique biological activity and metabolic stability. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, formulation, and manufacturing. This document provides a comprehensive overview of the predicted solubility and stability characteristics of this compound and outlines the methodologies for their experimental determination.
Physicochemical Properties
Below is a summary of the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | ChemScene |
| Molecular Weight | 186.16 g/mol | ChemScene |
| Appearance | White to off-white solid (predicted) | --- |
| LogP (predicted) | 2.176 | ChemScene |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its handling and formulation.
3.1. Predicted Solubility
Based on its structure—a moderately polar ketone with a hydrophobic difluorinated aromatic ring—this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents. The predicted octanol-water partition coefficient (LogP) of 2.176 indicates a preference for lipophilic environments.[1]
The following table presents the estimated solubility of this compound in various common solvents. These are qualitative predictions and should be confirmed by experimental analysis.
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble | The hydrophobic surface area of the difluorobenzene ring dominates over the polar ketone and methoxy groups. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | Similar to water, with minimal expected impact from physiological pH as the molecule lacks ionizable groups. |
| Ethanol | Soluble | The ethanol molecule has both polar and non-polar characteristics, allowing it to interact favorably with the ketone and the aromatic ring. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can solvate the compound. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the ketone functionality. |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for similar compounds. |
| Chloroform | Soluble | A non-polar organic solvent that can interact well with the aromatic ring. |
| Hexane | Sparingly Soluble | A non-polar solvent; solubility is expected to be limited due to the presence of the polar ketone and methoxy groups. |
3.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Sampling and Dilution: A clear aliquot of the supernatant is carefully removed and diluted with an appropriate solvent.
-
Quantification: The concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
.dot
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
4.1. Predicted Stability
-
Thermal Stability: The presence of strong carbon-fluorine bonds suggests that this compound likely possesses good thermal stability.[2][3][4][5][6]
-
Photostability: Aromatic ketones can be susceptible to photodegradation. It is advisable to protect the compound from light, especially during storage and in solution.
-
pH Stability: The molecule lacks readily hydrolyzable functional groups, suggesting it should be relatively stable across a range of pH values. However, extreme pH conditions combined with high temperatures could potentially lead to degradation.
-
Oxidative Stability: The methoxy group could be a site for oxidative degradation.
4.2. Potential Degradation Pathways
While specific degradation products are unknown, potential pathways could include:
-
Oxidation: Oxidation of the methoxy group or the aromatic ring.
-
Photodegradation: Norrish-type reactions of the ketone or other photochemical rearrangements.
4.3. Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify likely degradation products and establish degradation pathways.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound and a solution are heated at 60 °C for 24 hours.
-
Photodegradation: A solution is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Peak Purity and Mass Balance: The purity of the parent peak is assessed using a photodiode array (PDA) detector. Mass balance is calculated to account for all the material after degradation.
.dot
Caption: Workflow for a Forced Degradation Study.
4.4. Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended for this compound:
-
Solid: Store in a well-sealed container at controlled room temperature (20-25 °C) or refrigerated (2-8 °C), protected from light.
-
In Solution: Prepare solutions fresh. If storage is necessary, store in a tightly sealed, light-protected container at low temperature (-20 °C) to minimize degradation.
Conclusion
While experimental data for this compound is limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. Its fluorinated structure suggests good thermal stability, although photostability should be a consideration. The detailed experimental protocols provided herein offer a clear path for researchers to definitively characterize this promising molecule for its intended applications in drug development and other scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage (2024) | Henning Maag [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Unlocking Potential: A Technical Guide to Difluorinated Methoxy Acetophenones in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the vast array of fluorinated synthons, difluorinated methoxy acetophenones are emerging as a class of compounds with significant potential. Their unique electronic properties, arising from the interplay between the electron-withdrawing difluoromethyl or difluoromethoxy group and the electron-donating methoxy group, make them attractive building blocks for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of difluorinated methoxy acetophenones, offering a valuable resource for researchers in the field.
The introduction of a difluoromethyl (-CF2H) or difluoromethoxy (-OCF2H) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These alterations can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the synthetic methodologies for creating these valuable compounds, summarize their known biological activities with a focus on enzyme inhibition, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will explore the signaling pathways potentially modulated by these compounds, visualized through clear and concise diagrams.
Synthesis of Difluorinated Methoxy Acetophenones
The synthesis of difluorinated methoxy acetophenones can be achieved through several routes, primarily involving the introduction of the difluorinated moiety onto a precursor acetophenone or the construction of the acetophenone scaffold from a difluorinated starting material.
General Synthetic Approaches
Two common strategies for synthesizing these compounds are:
-
Difluoromethylation of a Hydroxyacetophenone: This approach involves the reaction of a hydroxy-substituted methoxy acetophenone with a difluorocarbene source. A common reagent for this transformation is sodium 2-chloro-2,2-difluoroacetate, which upon heating, generates difluorocarbene.[2]
-
Friedel-Crafts Acylation: This classic method can be adapted to use a difluorinated anisole derivative as the starting material, which is then acylated to introduce the acetyl group.
Detailed Experimental Protocols
Below are detailed protocols for the synthesis of representative difluorinated methoxy acetophenones.
Protocol 1: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one [2]
This protocol describes the difluoromethylation of a substituted hydroxyacetophenone.
-
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).
-
Seal the flask with a rubber septum, evacuate, and backfill with nitrogen three times.
-
Add dry DMF (27 mL) and deionized water (3.2 mL) via syringe and stir the mixture.
-
Degas the solution with nitrogen for 1 hour while stirring.
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion under a stream of nitrogen.
-
Equip the flask with an air condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material has an Rf of 0.3 and the product has an Rf of 0.5 in 1:1 hexanes:diethyl ether.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 2'-(Difluoromethoxy)acetophenone [3]
This protocol outlines the synthesis via difluoromethylation of 2'-hydroxyacetophenone.
-
Materials:
-
1-(2-Hydroxyphenyl)ethanone (2'-Hydroxyacetophenone)
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Water
-
Diethyl [bromo(difluoro)methyl]phosphonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend potassium hydroxide (105 g, 1872 mmol) in a mixture of acetonitrile (200 mL) and water (200 mL) and cool to approximately -20°C.
-
Add 1-(2-Hydroxyphenyl)ethanone (11.28 mL, 93.7 mmol) dropwise.
-
Add diethyl [bromo(difluoro)methyl]phosphonate (33.27 mL, 187.3 mmol) over 15 minutes.
-
Allow the mixture to warm to room temperature over 1 hour.
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic phase over magnesium sulfate and concentrate under vacuum.
-
Purify the resulting oil by flash chromatography to yield 2'-(difluoromethoxy)acetophenone as a colorless oil (yield: 92%).
-
Potential Applications in Research
Difluorinated methoxy acetophenones serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to participate in various chemical transformations to construct more complex scaffolds.
Enzyme Inhibition
A primary area of interest for these compounds is in the development of enzyme inhibitors. The unique electronic nature of the difluorinated methoxy-substituted phenyl ring can lead to favorable interactions within the active sites of enzymes, particularly kinases.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition:
The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[4][5] Its dysregulation is implicated in a host of diseases, including inflammatory disorders and cancer.[5] Consequently, inhibitors of p38 MAPK are of significant therapeutic interest. While direct evidence for difluorinated methoxy acetophenones as p38 MAPK inhibitors is still emerging, their structural features are consistent with known p38 inhibitors. The fluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket of the kinase.
Steroid Sulfatase (STS) Inhibition:
Steroid sulfatase is an enzyme responsible for the hydrolysis of steroid sulfates, a process that is implicated in the progression of hormone-dependent cancers such as breast cancer. A study on 2-difluoromethoxy-substituted estratriene derivatives, which share the core difluoromethoxy phenyl moiety, has demonstrated potent inhibitory activity against STS.[6]
Building Blocks for Heterocyclic Scaffolds
Difluorinated methoxy acetophenones can be utilized in condensation reactions to form various heterocyclic compounds with known pharmacological relevance, such as chalcones and pyrazoles.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for difluorinated methoxy acetophenone derivatives and structurally related compounds.
| Compound | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | MCF-7 (Breast Cancer) | Anti-proliferative | 0.28 | [6] |
| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | >5 | [6] |
| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | MCF-7 (Breast Cancer) | Anti-proliferative | 0.58 | [6] |
| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.99 | [6] |
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | Steroid Sulfatase (STS) | Whole Cell (JEG-3) | 3.7 | [6] |
| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | Steroid Sulfatase (STS) | Whole Cell (JEG-3) | 55 | [6] |
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Assay (p38 MAPK)
This protocol describes a general method for evaluating the inhibitory activity of a compound against p38 MAPK using a luminescence-based assay that measures ADP production.[7][8]
-
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase assay buffer
-
Test compound (difluorinated methoxy acetophenone derivative)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
Kinase Reaction:
-
Add the p38α kinase, the kinase substrate, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of the compounds on cancer cell lines.[9]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the difluorinated methoxy acetophenone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathways and Logical Relationships
To visualize the potential mechanism of action of difluorinated methoxy acetophenones as p38 MAPK inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a conceptual workflow for inhibitor screening.
Caption: p38 MAPK signaling pathway and the potential point of inhibition.
Caption: A conceptual workflow for the development of difluorinated methoxy acetophenone-based inhibitors.
Conclusion
Difluorinated methoxy acetophenones represent a promising and underexplored class of compounds in medicinal chemistry. Their synthesis, while requiring specialized reagents, is accessible through established chemical methodologies. The unique physicochemical properties imparted by the difluoromethoxy or difluoromethyl group make them attractive candidates for the development of novel enzyme inhibitors, particularly targeting kinases involved in inflammatory and proliferative diseases. The provided protocols and data serve as a foundational resource to stimulate further research into the potential applications of these versatile molecules. As more quantitative biological data becomes available, the full potential of difluorinated methoxy acetophenones in drug discovery will undoubtedly be realized, paving the way for the development of new and effective therapeutic agents.
References
- 1. 2,2-Difluoro-1-(5-methoxy-2-methylphenyl)ethanone | C10H10F2O2 | CID 177689679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2'-(DIFLUOROMETHOXY)ACETOPHENONE 98 synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Literature review on the synthesis of fluorinated aromatic ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic ketones can significantly alter their physicochemical and biological properties, making them valuable scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing these important compounds, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid in reaction design and optimization.
Core Synthetic Strategies
The synthesis of fluorinated aromatic ketones can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prominent methods include Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and direct electrophilic fluorination.
Friedel-Crafts Acylation
A classic and direct method for the formation of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[1][2]. In the context of fluorinated substrates, fluorobenzene and its derivatives can be acylated to produce the corresponding fluorinated aromatic ketones. The fluorine atom is an ortho-, para-director, meaning the acyl group will primarily add to the positions ortho and para to the fluorine[3]. Due to steric hindrance, the para-substituted product is often favored[3].
Table 1: Friedel-Crafts Acylation of Fluorobenzene
| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4-Fluoroacetophenone | - | [4] |
| 6-Chlorohexanoyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4-Fluoro-6-chlorohexanophenone | - | [5] |
| Acetic anhydride | 85% H₃PO₄ | - | Heat | Acetylferrocene* | - | [6] |
| Various | Trifluoromethanesulfonic acid / Rare earth triflates | Solvent-free | RT | Various aryl ketones | - | [7] |
| Acetic acid / Benzoic acid | Trifluoroacetic anhydride / Bismuth or Scandium triflate | Solvent-free | 30 | Aromatic ketones | - | [8] |
Note: While not a fluorinated aromatic ketone, this provides a general protocol for Friedel-Crafts acylation.
-
Apparatus Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, can be employed to synthesize fluorinated biaryl ketones by reacting a fluorinated arylboronic acid with an aryl halide (or vice-versa) in the presence of a palladium catalyst and a base[9].
Nucleophilic Aromatic Substitution (SNAr)
For highly fluorinated aromatic systems, such as perfluoroarenes, nucleophilic aromatic substitution is a viable strategy. A recently developed method utilizes N-heterocyclic carbenes (NHCs) as catalysts for the reaction between aryl aldehydes and perfluoroarenes to produce perfluorinated diarylmethanones[2][10][11]. This metal-free approach offers broad substrate compatibility and tolerance to various functional groups[2].
Table 2: NHC-Catalyzed SNAr for Perfluorinated Diarylmethanones [2]
| Aryl Aldehyde | Perfluoroarene | Yield (%) |
| Benzaldehyde | Pentafluoropyridine | 95 |
| 4-Methoxybenzaldehyde | Pentafluoropyridine | 99 |
| 4-(Trifluoromethyl)benzaldehyde | Pentafluoropyridine | 85 |
| 4-Chlorobenzaldehyde | Pentafluoropyridine | 92 |
| Benzaldehyde | Hexafluorobenzene | 88 |
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the NHC precatalyst (e.g., IPr·HCl, 0.1 mmol), base (e.g., DBU, 0.1 mmol), 4-(trifluoromethyl)benzaldehyde (0.5 mmol), and hexafluorobenzene (1.0 mmol) in an appropriate solvent (e.g., THF, 2 mL) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Electrophilic Fluorination
Direct fluorination of a pre-existing aromatic ketone can be achieved using electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this purpose[12][13][14]. The reaction typically proceeds at the α-position to the carbonyl group. For cyclic ketones, this method can be highly effective, and in some cases, both mono- and di-fluorination can be achieved by controlling the stoichiometry of the fluorinating agent[13].
Table 3: Electrophilic Fluorination of Ketones with Selectfluor®
| Substrate | Stoichiometry of Selectfluor® | Solvent | Temp. | Product | Yield (%) | Reference |
| 1,3-Cyclopentanedione | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-1,3-cyclopentanedione | 50 | [12] |
| 1,3-Cyclohexanedione | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-1,3-cyclohexanedione | 55 | [12] |
| 1-Indanone | 1.0 eq. | CH₃CN | Reflux | 2-Fluoro-1-indanone | 70 | [12] |
| 3-Oxo-N-phenylbutanamide | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-3-oxo-N-phenylbutanamide | up to 93 | [13] |
| 3-Oxo-N-phenylbutanamide | 2.1 eq. | CH₃CN/H₂O | RT | 2,2-Difluoro-3-oxo-N-phenylbutanamide | up to 99 | [13] |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1 equivalent) in acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 equivalents for monofluorination or 2.1 equivalents for difluorination) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for 10-96 hours, monitoring the progress by TLC or NMR.
-
Workup: Remove the solvent under reduced pressure.
-
Extraction: Take up the resulting residue in dichloromethane and wash with three portions of distilled water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by chromatography.
Conclusion
The synthesis of fluorinated aromatic ketones is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, the nature of the starting materials, and the required functional group tolerance. Friedel-Crafts acylation offers a direct approach for less substituted fluoroarenes, while palladium-catalyzed cross-coupling reactions provide access to more complex biaryl structures. For perfluorinated systems, NHC-catalyzed SNAr reactions present a mild and efficient metal-free alternative. Finally, direct electrophilic fluorination of existing ketones with reagents like Selectfluor® allows for the late-stage introduction of fluorine alpha to the carbonyl group. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic synthesis of these valuable fluorinated compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 13. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Biological Activity of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone Derivatives: A Survey of the Current Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide will, therefore, provide a representative overview based on closely related structures to illustrate the potential biological activities and the methodologies used for their evaluation. This will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific class of compounds.
Representative Biological Activities of Structurally Related Fluorinated Phenyl Ethanone Derivatives
While specific data on derivatives of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone is limited, studies on analogous compounds, such as chalcones derived from other difluorophenyl ethanones, provide valuable insights into their potential biological activities. The primary area of investigation for these related compounds has been in oncology.
Anticancer Activity
Chalcones derived from the condensation of fluorinated acetophenones with various aromatic aldehydes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Representative Difluoro-Dimethoxy Chalcone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| 1 | 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 15.6 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 18.8 | ||
| 2 | 1-(2,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 12.5 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 14.3 | ||
| 3 | 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 9.4 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 10.9 | ||
| 4 | 1-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 8.6 |
| HSC-2 (Oral Squamous Cell Carcinoma) | 9.8 |
Note: The data presented in this table is based on studies of structurally similar compounds and is intended to be representative of the potential activity of derivatives of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of chalcone derivatives, which can be adapted for the investigation of derivatives of this compound.
General Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones.
Workflow for Chalcone Synthesis and Evaluation
Safety and Handling of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling precautions for 1-(3,5-Difluoro-4-methoxyphenyl)ethanone based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound (CAS No. 170570-79-3) was not available at the time of writing. Therefore, this compound should be handled with the utmost caution as a research chemical of unknown toxicity. The information herein is intended as a guide and should be supplemented by a thorough risk assessment by qualified personnel before handling.
Introduction
This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. The presence of difluoro- and methoxy- substitutions on the phenyl ring suggests that this compound may possess unique biological activities and reactivity. However, the introduction of fluorine atoms can also significantly alter the toxicological profile compared to non-fluorinated analogues. This guide provides a framework for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Assumed Potential Hazards:
-
Harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
One supplier, ChemScene, classifies this chemical as a dangerous good for shipping purposes, which indicates recognized hazardous properties.[7]
Physical and Chemical Properties
A summary of the known physical and chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 170570-79-3 | ChemScene[7] |
| Molecular Formula | C₉H₈F₂O₂ | ChemScene[7] |
| Molecular Weight | 186.16 g/mol | ChemScene[7] |
| Purity | ≥98% | ChemScene[7] |
| Storage Temperature | 4°C | ChemScene[7] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to handling is essential. The following protocols are recommended:
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection:
-
Wear a lab coat to protect personal clothing.
-
Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Hygiene Practices:
-
Avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]
The following diagram outlines a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]
-
Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[2]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Ventilate the area.
-
For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For larger spills, contain the spill and absorb with an inert material.
-
Do not allow the material to enter drains or waterways.
The following diagram illustrates the logical flow of actions in an emergency situation.
Caption: Emergency response procedures for exposure or spills.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
A storage temperature of 4°C is recommended.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal:
-
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[1]
-
Do not dispose of down the drain or into the environment.
-
Waste disposal should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a research chemical with an incompletely characterized toxicological profile. The presence of fluorine atoms warrants a high degree of caution. All personnel handling this compound must be thoroughly trained in the procedures outlined in this guide and in general laboratory safety. A comprehensive, site-specific risk assessment should be conducted before any work with this compound commences. Adherence to these safety protocols will help to minimize the risk of exposure and ensure a safe laboratory environment.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fluoridealert.org [fluoridealert.org]
- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Molar Equiv. | Amount |
| 1,3-Difluoro-2-methoxybenzene | C₇H₆F₂O | 144.12 | 0.1 | 1.0 | 14.41 g |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.105 | 1.05 | 8.24 g (7.45 mL) |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 0.11 | 1.1 | 14.67 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 200 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | 100 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 50 mL |
| Brine | NaCl | 58.44 | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | q.s. |
| Product: this compound | C₉H₈F₂O₂ | 186.16 | - | - | Theoretical Yield: 18.62 g |
Experimental Protocol
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established Friedel-Crafts acylation procedures for analogous compounds.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Reagents:
-
1,3-Difluoro-2-methoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (7.45 mL, 0.105 mol) to the stirred suspension via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Addition of Starting Material: In a separate beaker, dissolve 1,3-difluoro-2-methoxybenzene (14.41 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.
-
Work-up:
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The synthesis of this compound proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The logical relationship of the key steps in the reaction mechanism is illustrated below.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Application Notes and Protocols: Friedel-Crafts Acylation of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of 2,6-difluoroanisole, a key reaction for the synthesis of valuable intermediates in pharmaceutical and agrochemical research.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the context of 2,6-difluoroanisole, this reaction is of particular interest due to the directing effects of the methoxy and fluoro substituents, which influence the regioselectivity of the acylation. The resulting 4-acyl-2,6-difluoroanisole derivatives are important building blocks in medicinal chemistry, leveraging the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[3]
The methoxy group in 2,6-difluoroanisole is a strong activating group and, in conjunction with the deactivating but ortho, para-directing fluorine atoms, directs the incoming acyl group predominantly to the para position (C4). This high regioselectivity is a key advantage in synthetic applications.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][4] This acylium ion is then attacked by the electron-rich aromatic ring of 2,6-difluoroanisole.
The regioselectivity of the reaction is governed by the electronic effects of the substituents on the anisole ring. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions. The fluorine atoms are electron-withdrawing by induction but electron-donating by resonance, and are also ortho, para-directing. In the case of 2,6-difluoroanisole, the para position (C4) is the most sterically accessible and electronically activated site for electrophilic attack, leading to the preferential formation of the 4-acyl derivative.
Experimental Protocols
The following protocols are generalized procedures for the Friedel-Crafts acylation of 2,6-difluoroanisole with an acyl chloride, using common Lewis acid catalysts.
Protocol 1: Aluminum Chloride Catalyzed Acylation
This protocol describes a standard procedure using aluminum chloride, a strong and effective Lewis acid for this transformation.
Materials:
-
2,6-Difluoroanisole
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Iron(III) Chloride Catalyzed Acylation
This protocol utilizes iron(III) chloride, a milder Lewis acid, which can sometimes offer advantages in terms of handling and waste disposal.
Materials:
-
2,6-Difluoroanisole
-
Acyl chloride (e.g., Propionyl chloride)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous iron(III) chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Add the acyl chloride (1.0 to 1.2 equivalents) to the suspension.
-
Slowly add a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with 5% sodium hydroxide solution and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 4-acyl-2,6-difluoroanisole.
Data Presentation
The following table summarizes typical reaction parameters for the Friedel-Crafts acylation of 2,6-difluoroanisole based on analogous reactions of substituted anisoles and difluorobenzenes.[5] Actual yields may vary depending on the specific acylating agent and reaction scale.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield of 4-acyl product |
| AlCl₃ | Acetyl Chloride | DCM | 0 to RT | 2-16 | Good to Excellent |
| FeCl₃ | Propionyl Chloride | DCM | RT | 1-4 | Moderate to Good |
| TfOH | Acetic Anhydride | Neat | RT | 1-2 | Good |
Applications in Drug Development
Acylated 2,6-difluoroanisole derivatives are valuable intermediates in the synthesis of various biologically active molecules. The presence of the difluoromethoxy group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]
-
Kinase Inhibitors: The 4-acyl-2,6-difluorophenyl moiety can be incorporated into the core structures of kinase inhibitors, where the specific substitution pattern can lead to improved potency and selectivity.[6]
-
Antiviral and Antimicrobial Agents: The introduction of fluorine atoms is a common strategy in the design of antiviral and antimicrobial drugs to improve their pharmacokinetic profiles.[6]
-
Agrochemicals: Similar to pharmaceuticals, the unique properties of fluorinated compounds are also exploited in the development of modern pesticides and herbicides.[7]
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Lewis acids like aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl chlorides are corrosive and lachrymatory. Handle with care in a fume hood.
-
The reaction quench with water can be exothermic and may release HCl gas. Perform this step slowly and carefully.
By following these protocols and considering the safety precautions, researchers can effectively utilize the Friedel-Crafts acylation of 2,6-difluoroanisole to synthesize key intermediates for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistryjournals.net [chemistryjournals.net]
Application Notes: The Utility of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone in the Synthesis of Potent Kinase Inhibitors
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone that serves as a critical building block in medicinal chemistry for the development of novel therapeutic agents. The presence of the difluoromethoxy-phenyl moiety is of particular interest in drug design, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This acetophenone derivative is a key precursor for the synthesis of various heterocyclic scaffolds, most notably pyrimidine-based kinase inhibitors. Its strategic fluorination pattern influences the electronic properties of the molecule, making it a valuable starting material for targeted drug discovery programs.
The primary application of this compound in medicinal chemistry is its use in the Claisen-Schmidt condensation to form chalcone intermediates. These chalcones are then cyclized, typically with guanidine or other similar reagents, to construct a 2-aminopyrimidine core. This synthetic route is a well-established and versatile method for generating libraries of substituted pyrimidines for screening against various biological targets. Pyrimidine derivatives are a prominent class of compounds in oncology, with numerous approved drugs and clinical candidates targeting protein kinases.
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrimidine scaffold is a privileged structure in this context, as it can effectively mimic the purine ring of ATP and bind to the kinase active site. By appending various substituents to the pyrimidine core, such as the 3,5-difluoro-4-methoxyphenyl group, medicinal chemists can achieve high potency and selectivity for specific kinases.
This document provides an overview of the application of this compound in the synthesis of pyrimidine-based kinase inhibitors, along with detailed experimental protocols and representative biological data for analogous compounds.
Synthetic Pathway Overview
The general synthetic scheme for the preparation of 2-amino-4,6-diarylpyrimidine kinase inhibitors from this compound is a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between the starting acetophenone and a substituted aromatic aldehyde to yield a chalcone. The second step involves the cyclization of the chalcone with guanidine to form the desired 2-aminopyrimidine.
Caption: General synthetic route to pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes the Claisen-Schmidt condensation to form a chalcone intermediate.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% aqueous solution of KOH. Slowly add 5 mL of the KOH solution to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidify the mixture by slowly adding 1M HCl until the pH is approximately 5-6. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 4-(4-hydroxyphenyl)-6-(3,5-difluoro-4-methoxyphenyl)pyrimidin-2-amine
This protocol describes the cyclization of the chalcone intermediate with guanidine to form the final pyrimidine product.
Materials:
-
(E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine 2.90 g (10 mmol) of the chalcone from Protocol 1, 1.43 g (15 mmol) of guanidine hydrochloride, and 0.8 g (20 mmol) of sodium hydroxide in 50 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aminopyrimidine derivative.
-
Dry the final product under vacuum.
Application in Kinase Inhibition
The 3,5-difluoro-4-methoxyphenyl moiety, when incorporated into a 2-aminopyrimidine scaffold, has been shown to be a valuable pharmacophore for targeting various protein kinases. The fluorine atoms can form favorable interactions within the kinase active site, and the methoxy group can be oriented to occupy specific pockets, contributing to both potency and selectivity. Derivatives of this class have shown activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Quantitative Data
The following table summarizes the in vitro biological activity of a series of 2-amino-4,6-diarylpyrimidine derivatives analogous to those synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.
| Compound ID | R Group (on 4-phenyl ring) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| 1 | -H | 85 | 120 |
| 2 | -OH | 42 | 65 |
| 3 | -OCH3 | 35 | 50 |
| 4 | -Cl | 28 | 45 |
| 5 | -F | 30 | 48 |
Note: The data presented in this table is representative of compounds with similar scaffolds and is for illustrative purposes. Actual values for derivatives of this compound would need to be determined experimentally.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of the synthesized pyrimidine derivatives against a target kinase.
Materials:
-
Synthesized pyrimidine compounds
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radio-labeled or with a detection system
-
Assay buffer
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement for radiolabeled ATP, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally important compounds. Its application in the construction of 2-amino-4,6-diarylpyrimidines provides a reliable route to a class of potent kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery and development to explore the potential of this and related scaffolds in creating novel therapeutics. The strategic incorporation of the difluorinated phenyl ring is a key design element that can lead to compounds with improved pharmacological profiles.
Application Notes and Protocols for the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are a pivotal class of chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. The ability to efficiently and selectively synthesize these compounds is therefore of paramount importance in the field of organic chemistry and drug development. This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of substituted acetophenones, including classical and modern techniques.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including substituted acetophenones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] The acetyl group is a deactivating group, which means it makes the aromatic ring less nucleophilic, thus preventing polyacylation.[3]
Experimental Protocol: Synthesis of p-Bromoacetophenone
This protocol details the synthesis of p-bromoacetophenone via the Friedel-Crafts acylation of bromobenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Acetyl Chloride
-
Methyl tert-butyl ether (MTBE)
-
Ice
-
2% Sodium Hydroxide (NaOH) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, add 20.0 g of anhydrous AlCl₃.
-
Add 19.6 g of bromobenzene to the flask with stirring.
-
Warm the mixture to 50°C.
-
Add 8.3 g of acetyl chloride dropwise from the addition funnel, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for one hour.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto 100 g of ice in a beaker.
-
Rinse the reaction flask with 20 mL of MTBE and add it to the ice mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of MTBE.
-
Combine the organic extracts and wash sequentially with water, 2% NaOH solution, and again with water.
-
Dry the organic layer over anhydrous K₂CO₃.
-
Remove the MTBE using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield p-bromoacetophenone.[1]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Yield (%) |
| Bromobenzene | 157.01 | 19.6 g | 0.125 | - |
| Acetyl Chloride | 78.50 | 8.3 g | 0.106 | - |
| Aluminum Chloride | 133.34 | 20.0 g | 0.150 | - |
| p-Bromoacetophenone | 199.04 | Theoretical: 21.1 g | - | ~80-90% |
Experimental Workflow:
Caption: Friedel-Crafts Acylation Workflow.
Grignard Reaction
The Grignard reaction provides a versatile route to substituted acetophenones through the formation of carbon-carbon bonds.[4] This organometallic reaction can be employed in two primary ways for this purpose: the reaction of a Grignard reagent with a nitrile or with a Weinreb amide.[4][5] The Weinreb amide method is particularly advantageous as it minimizes the formation of tertiary alcohol byproducts.[4]
Experimental Protocol: Synthesis of 4-Methylacetophenone from 4-Methylbenzonitrile
This protocol details the synthesis of 4-methylacetophenone via the reaction of methylmagnesium bromide with 4-methylbenzonitrile.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl bromide
-
Anhydrous diethyl ether
-
4-Methylbenzonitrile
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Oven-dried three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Grignard Reagent: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Reaction with Nitrile: In a separate flask, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Cool the nitrile solution in an ice bath.
-
Add the prepared Grignard reagent dropwise to the stirred nitrile solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 10% HCl. Stir until the precipitate dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield 4-methylacetophenone.[4][5]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| 4-Methylbenzonitrile | 117.15 | 1.0 | - |
| Methylmagnesium bromide | 119.24 | 1.1 - 1.5 | - |
| 4-Methylacetophenone | 134.18 | - | 75-85% |
Experimental Workflow:
Caption: Grignard Reaction Workflow.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][7] This is particularly beneficial for the synthesis of substituted acetophenone derivatives, such as chalcones.[8]
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone
This protocol describes the synthesis of 1-phenyl-3-(4-hydroxyphenyl)-2-propen-1-one from acetophenone and p-hydroxybenzaldehyde.
Materials:
-
Acetophenone
-
p-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[8]
-
Ethanol
Equipment:
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Magnetic stirrer
Procedure:
-
In a microwave reaction vessel, combine acetophenone (1 equivalent), p-hydroxybenzaldehyde (1 equivalent), and a catalytic amount of solid KOH or K₂CO₃.[8]
-
Add a minimal amount of ethanol to create a slurry.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 100-300 W) for a short duration (e.g., 60-120 seconds).[6]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture.
-
Add cold water to the mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data Comparison:
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 1-2 hours | Moderate |
| Microwave Irradiation | 60-120 seconds | 90-98%[6] |
Experimental Workflow:
Caption: Microwave-Assisted Synthesis Workflow.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the synthesis of substituted acetophenones, allowing for the formation of carbon-carbon bonds with high precision and functional group tolerance.[9][10][11]
-
Suzuki Coupling: This reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide. For acetophenone synthesis, an acetyl-substituted aryl halide can be coupled with a boronic acid.[9][12]
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. To synthesize acetophenone derivatives, an aryl halide can be coupled with an enol ether followed by hydrolysis.[10][13]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. This is useful for synthesizing alkynyl acetophenones.[11][14]
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Acetylbiphenyl
This protocol details the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid.
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone (1 equivalent), phenylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (e.g., 0.01 equivalents) and PPh₃ (e.g., 0.04 equivalents).
-
Heat the reaction mixture to reflux (e.g., 80-90°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-acetylbiphenyl.[9]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| 4-Bromoacetophenone | 199.04 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.2 | - |
| 4-Acetylbiphenyl | 196.24 | - | >85% |
Signaling Pathway/Logical Relationship Diagram:
Caption: Suzuki Coupling Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ikm.org.my [ikm.org.my]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development due to its potential as a building block for synthesizing novel pharmaceutical agents. The presence of the difluoromethoxy-substituted phenyl ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Therefore, its comprehensive analytical characterization is crucial for ensuring purity, confirming identity, and establishing a foundation for further development.
These application notes provide detailed methodologies for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects and computational models.[1][2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethanone) | 2.5 - 2.7 | Singlet | 3H |
| OCH₃ | 3.9 - 4.1 | Singlet | 3H |
| Aromatic H | 7.5 - 7.7 | Doublet (due to F coupling) | 2H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-F | 155 - 160 (with J-coupling) |
| C-OCH₃ | 140 - 145 |
| Aromatic C-H | 110 - 115 (with J-coupling) |
| Aromatic C (ipso-acetyl) | 130 - 135 |
| OCH₃ | 60 - 65 |
| CH₃ (ethanone) | 25 - 30 |
Experimental Protocol: NMR Spectroscopy
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 186.05 | Molecular Ion |
| [M-CH₃]⁺ | 171.03 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 143.03 | Loss of an acetyl radical |
| [C₇H₅F₂O]⁺ | 158.03 | Fragment corresponding to the difluoromethoxyphenyl moiety |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing ionization)
-
Vials and micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Instrument Setup:
-
Set up the ESI-MS instrument in either positive or negative ion detection mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion by selecting it in the first mass analyzer and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.
Logical Flow of Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reverse-phase HPLC method is suitable for the analysis of the moderately polar this compound.
Proposed HPLC Method Parameters
The following table outlines a starting point for developing a robust HPLC method. Actual retention time will depend on the specific column and system used.
Table 4: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 3 - 7 minutes |
Experimental Protocol: Reverse-Phase HPLC
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve for quantitative analysis.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified.
-
-
Analysis: Inject the standards and samples onto the column and record the chromatograms.
-
Data Analysis:
-
Determine the retention time of the analyte.
-
For purity assessment, calculate the peak area percentage of the main peak.
-
For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the analyte in the samples.
-
HPLC Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000 - 3100 | C-H (aromatic) | Stretching |
| ~2850 - 3000 | C-H (aliphatic) | Stretching |
| ~1680 - 1700 | C=O (ketone) | Stretching |
| ~1580 - 1620 | C=C (aromatic) | Stretching |
| ~1200 - 1300 | C-F | Stretching |
| ~1000 - 1100 | C-O (ether) | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
This compound (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and crystal packing information.
Expected Crystallographic Data (Based on Analogs)
Table 6: Expected Crystallographic Parameters (Based on Analogs)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5 - 15 |
| b (Å) | 8 - 20 |
| c (Å) | 10 - 25 |
| β (°) | 90 - 105 (for monoclinic) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
Materials:
-
High-quality single crystals of this compound
-
Cryo-loop
-
Goniometer head
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a cryo-loop.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for absorption and other experimental factors.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial structural model.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Relationship of Analytical Methods for Characterization
References
Application Notes and Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone with Aryl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are prevalent in numerous edible plants and serve as precursors for the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. This method is valued for its simplicity, reliability, and generally high yields. The incorporation of fluorine atoms into the chalcone scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
This document provides detailed protocols for the synthesis of chalcone derivatives from 1-(3,5-difluoro-4-methoxyphenyl)ethanone and various aryl aldehydes. It includes a general experimental procedure, characterization data for representative compounds, and an overview of their potential applications.
Reaction of this compound with Aryl Aldehydes
The reaction of this compound with various aryl aldehydes proceeds via a Claisen-Schmidt condensation. In this reaction, a strong base deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aryl aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, the chalcone.
A variety of aryl aldehydes can be employed in this reaction, allowing for the synthesis of a diverse library of chalcone derivatives. The substituents on the aryl aldehyde can significantly influence the biological activity of the resulting chalcone.
Experimental Protocols
General Protocol for the Synthesis of Chalcones
This protocol is adapted from established Claisen-Schmidt condensation procedures for fluorinated acetophenones.
Materials:
-
This compound
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aryl aldehyde (1.0-1.2 eq.) in ethanol (10-20 mL per gram of acetophenone).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a solution of potassium hydroxide (2.0-3.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture. Alternatively, a 40-50% aqueous solution of KOH or NaOH can be used.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde.
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of 10% aqueous HCl until it is neutral or slightly acidic (pH 6-7).
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure chalcone derivative.
Data Presentation
The following table summarizes representative quantitative data for chalcones synthesized from substituted acetophenones and aryl aldehydes, based on closely related literature examples.
| Entry | Acetophenone | Aryl Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 1-(3,5-Difluorophenyl)ethanone | 2,3-Dimethoxybenzaldehyde | 1-(3,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | 55 | 89-91 |
| 2 | 1-(3,5-Difluorophenyl)ethanone | 2,4-Dimethoxybenzaldehyde | 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | 50 | 91-93 |
| 3 | 2',4',6'-Trimethoxyacetophenone | 2,5-Difluoro-4-methoxybenzaldehyde | (E)-3-(2,5-Difluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 70 | 176-178[1] |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Claisen-Schmidt condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow for chalcone synthesis.
Applications in Drug Development
Chalcone derivatives synthesized from this compound are promising candidates for further investigation in drug discovery and development. The presence of the difluoro-methoxyphenyl moiety can enhance the pharmacological properties of the resulting compounds.
-
Antimicrobial and Antifungal Activity: Many chalcones exhibit significant activity against a range of bacteria and fungi. The synthesized compounds can be screened for their efficacy against pathogenic strains, including drug-resistant organisms.
-
Anticancer Activity: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The novel derivatives can be evaluated for their cytotoxic effects against different cancer types.
-
Anti-inflammatory Properties: Some chalcones are known to inhibit inflammatory pathways. The synthesized compounds could be investigated for their potential as anti-inflammatory agents.
Conclusion
The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of a wide array of chalcone derivatives from this compound and various aryl aldehydes. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potential for diverse biological activities makes these fluorinated chalcones attractive scaffolds for the development of new therapeutic agents. Further studies to explore the full pharmacological potential of these compounds are warranted.
References
Application Notes and Protocols: 1-(3,5-Difluoro-4-methoxyphenyl)ethanone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a valuable fluorinated building block in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. The presence of the difluoromethoxy-phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold attractive for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyrimidines, two important classes of heterocycles with broad biological activities, using this compound as the starting material.
Application Notes
The primary application of this compound in heterocyclic synthesis involves its initial conversion into key intermediates such as chalcones or enaminones. These intermediates then undergo cyclization reactions to form the desired heterocyclic rings.
1. Chalcone-Based Synthesis:
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields α,β-unsaturated ketones, commonly known as chalcones. These chalcones are versatile precursors for the synthesis of pyrazoles and pyrimidines.
-
Pyrazoles: Cyclization of these chalcones with hydrazine derivatives is a classical and efficient method for the synthesis of 3,5-diaryl-substituted pyrazoles. These pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Some pyrazole-containing compounds act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[1][2][3]
-
Pyrimidines: Reaction of the chalcones with nitrogen-containing reagents such as guanidine, urea, or thiourea provides access to substituted pyrimidines.[4][5] Pyrimidine-based compounds are integral to numerous clinically used drugs and are known to possess anticancer, antiviral, and antibacterial properties.[6] Certain pyrimidine derivatives function as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are crucial in cancer progression.[7][8][9]
2. Enaminone-Based Synthesis:
Reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords a β-enaminone. This enaminone is a highly reactive intermediate that can be cyclized with various nucleophiles to generate a variety of heterocyclic systems. This route offers a streamlined approach to functionalized heterocycles.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide (a catalytic amount) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone.
Expected Yield: 70-85%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) |
| (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₆H₁₂F₂O₃ | 290.26 | 180-182 | 7.8-7.0 (m, Ar-H), 6.9 (d, CH=), 7.5 (d, =CH), 5.1 (s, OH), 3.9 (s, OCH₃) |
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form a pyrazole derivative.
Materials:
-
(E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Expected Yield: 65-80%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) |
| 5-(3,5-Difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole | C₁₆H₁₂F₂N₂O₂ | 302.28 | 210-212 | 12.5 (s, NH), 7.5-6.8 (m, Ar-H), 6.7 (s, pyrazole-H), 5.0 (s, OH), 3.9 (s, OCH₃) |
Protocol 3: Synthesis of a Pyrimidine Derivative
This protocol describes the cyclization of the chalcone intermediate with guanidine hydrochloride to form a pyrimidine derivative.[5]
Materials:
-
(E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol to the mixture until it becomes basic.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).
Expected Yield: 60-75%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) |
| 2-Amino-4-(3,5-difluoro-4-methoxyphenyl)-6-(4-hydroxyphenyl)pyrimidine | C₁₆H₁₂F₂N₃O₂ | 316.28 | 230-232 | 7.8-6.8 (m, Ar-H), 7.1 (s, pyrimidine-H), 6.5 (s, NH₂), 5.0 (s, OH), 3.9 (s, OCH₃) |
Protocol 4: Synthesis of Enaminone Intermediate
This protocol describes the synthesis of (E)-3-(dimethylamino)-1-(3,5-difluoro-4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude enaminone can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Expected Yield: 80-95%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) |
| (E)-3-(dimethylamino)-1-(3,5-difluoro-4-methoxyphenyl)prop-2-en-1-one | C₁₂H₁₃F₂NO₂ | 241.23 | 95-97 | 7.7 (d, =CH), 7.5-7.0 (m, Ar-H), 5.7 (d, =CH), 3.9 (s, OCH₃), 3.1 (s, N(CH₃)₂) |
Visualizations
Caption: Workflow for the synthesis of pyrazoles and pyrimidines from this compound via a chalcone intermediate.
References
- 1. One moment, please... [biointerfaceresearch.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Notes and Protocols for the Scale-up Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The described two-step synthetic pathway involves the methylation of 2,6-difluorophenol to yield 1,3-difluoro-2-methoxybenzene, followed by a Friedel-Crafts acylation to afford the target compound. This protocol is designed to be scalable and reproducible, with a focus on providing detailed experimental procedures, safety precautions, and methods for purification and characterization.
Introduction
Fluorinated aromatic ketones are pivotal structural motifs in the design of bioactive molecules. The unique electronic properties of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile building block for the synthesis of more complex molecular architectures. The synthetic route detailed herein is a robust and efficient method for producing this valuable intermediate on a laboratory scale with the potential for further industrial scale-up.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps, starting from commercially available 2,6-difluorophenol.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-2-methoxybenzene
This protocol details the methylation of 2,6-difluorophenol to produce the key intermediate, 1,3-difluoro-2-methoxybenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,6-Difluorophenol | 130.09 | 50.0 g | 0.384 mol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 80.0 g | 0.579 mol | 1.5 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 53.2 g (40.0 mL) | 0.422 mol | 1.1 |
| Acetone | 58.08 | 500 mL | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenol (50.0 g, 0.384 mol) and acetone (500 mL).
-
Stir the mixture until the 2,6-difluorophenol is completely dissolved.
-
Add potassium carbonate (80.0 g, 0.579 mol) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethyl sulfate (40.0 mL, 0.422 mol) dropwise over a period of 30 minutes.
-
Continue to heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (300 mL) and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove any unreacted phenol, followed by water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-difluoro-2-methoxybenzene as a colorless oil.
Expected Yield: ~95%
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol outlines the acylation of 1,3-difluoro-2-methoxybenzene to produce the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,3-Difluoro-2-methoxybenzene | 144.11 | 50.0 g | 0.347 mol | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 55.5 g | 0.416 mol | 1.2 |
| Acetyl Chloride (CH₃COCl) | 78.50 | 29.9 g (27.1 mL) | 0.381 mol | 1.1 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Hydrochloric Acid (HCl), 2 M | - | ~300 mL | - | - |
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water.[1][2][3][4][5] Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and gloves.[1][2][4]
-
Acetyl chloride is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.
-
The reaction is exothermic and releases HCl gas. Ensure proper ventilation and temperature control.
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The apparatus should be flame-dried and cooled under a stream of dry nitrogen.
-
To the flask, add anhydrous aluminum chloride (55.5 g, 0.416 mol) and anhydrous dichloromethane (250 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-difluoro-2-methoxybenzene (50.0 g, 0.347 mol) and acetyl chloride (27.1 mL, 0.381 mol) in anhydrous dichloromethane (250 mL).
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (~500 g) and 2 M hydrochloric acid (300 mL).[6] Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL), water (150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Expected Yield: ~80%
Reaction Mechanism
The core of this synthesis is the Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Characterization Data (Predicted)
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 70-80 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.60 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 196.0 (C=O), 157.0 (dd, J=250, 10 Hz, C-F), 140.0 (t, J=15 Hz, C-OCH₃), 132.0 (C-CO), 112.0 (dd, J=25, 5 Hz, CH), 62.0 (OCH₃), 26.0 (COCH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115 to -125 ppm |
| Mass Spectrum (EI) | m/z (relative intensity): 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃) |
Conclusion
The protocols detailed in this document provide a reliable and scalable method for the synthesis of this compound. The two-step approach is efficient and utilizes readily available starting materials. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. The provided characterization data serves as a guide for the verification of the final product. These application notes are intended to support researchers in the fields of medicinal chemistry and drug development in the preparation of this important synthetic intermediate.
References
Applications of Fluorinated Acetophenones as Chemical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated acetophenones are a pivotal class of chemical intermediates, widely recognized for their versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties to the resulting molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them highly valuable building blocks in medicinal chemistry and crop protection.[1][4][5] This document provides detailed application notes and experimental protocols for the use of fluorinated acetophenones in the synthesis of bioactive compounds.
Application Note 1: Synthesis of Fluorinated Chalcones as Potential Therapeutic Agents
Fluorinated acetophenones are key precursors in the synthesis of fluorinated chalcones, a subclass of flavonoids known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and antifungal properties.[4][6][7][8] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[9][10]
Experimental Protocol: General Procedure for the Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives from 4-fluoro-3-methylacetophenone and various aromatic aldehydes.[1][6]
Materials:
-
4-fluoro-3-methylacetophenone (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol
-
Aqueous Potassium Hydroxide (40%)
-
Dilute Hydrochloric Acid (1:1)
-
Crushed Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-methylacetophenone (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in 30 mL of ethanol.
-
Stir the mixture at room temperature. To this solution, add 40% aqueous potassium hydroxide dropwise with constant stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with a 1:1 solution of dilute hydrochloric acid and water until a precipitate forms.
-
Filter the solid precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[1]
-
Characterize the synthesized compounds using techniques such as TLC, melting point determination, IR, and NMR spectroscopy.[1][6]
Data Presentation: Synthesis and Characterization of Fluorinated Chalcones
The following table summarizes the synthesis of various chalcone derivatives from 4-fluoro-3-methylacetophenone and their characterization data.[6]
| Compound ID | Substituted Benzaldehyde | Yield (%) | Melting Point (°C) |
| 1a | 2-methoxybenzaldehyde | 79.38 | 155 |
| 1b | 3-methoxybenzaldehyde | 81.0 | 157 |
| 1c | 2,4-dimethoxyphenyl | 74.0 | 159 |
| 1d | 2,3-dimethoxyphenyl | 80.0 | 161 |
| 1e | 3-chlorophenyl | 73.91 | 156 |
| 1f | 2,4,6-trifluorophenyl | 75.68 | 163 |
Spectral Data for Selected Compound (1a):
-
FT-IR (KBr) cm⁻¹: 1659 (C=O, chalcone), 1590 (C=C), 1243 (C-F), 1146 (C-OCH₃).[6]
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=), 6.964-8.164 (m, 7H, Aromatic H).[6]
Biological Activity of Fluorinated Chalcone Derivatives
Chalcone derivatives synthesized from fluorinated acetophenones have demonstrated significant potential as antimicrobial and antiviral agents.
| Compound ID | Target Organism | Activity (EC₅₀ µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) |
| 2l | Xanthomonas axonopodis pv. citri (Xac) | 11.4 | Bismerthiazol (BT) | 51.6 |
| 2l | Xanthomonas axonopodis pv. citri (Xac) | 11.4 | Thiodiazole-copper (TC) | 94.7 |
| 5d | Tobacco Mosaic Virus (TMV) | 65.8 | Ribavirin | 154.3 |
Data sourced from references[2] and[8].
Logical Relationship: Synthesis of Chalcones
Caption: Claisen-Schmidt condensation workflow.
Application Note 2: Intermediate in the Synthesis of Posaconazole, a Triazole Antifungal Agent
Fluorinated acetophenones are critical starting materials in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is the use of a 2',4'-difluoroacetophenone derivative in the synthesis of Posaconazole, a broad-spectrum triazole antifungal drug.[11][12] Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][13][14]
Experimental Workflow: Convergent Synthesis of Posaconazole
The synthesis of Posaconazole is a complex, multi-step process that often employs a convergent strategy, where key intermediates are synthesized separately and then combined.[12] A fluorinated acetophenone derivative is the precursor to one of these key fragments.
Caption: Convergent synthesis of Posaconazole.
Signaling Pathway: Mechanism of Action of Posaconazole
Posaconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[7][14][15]
Caption: Posaconazole's mechanism of action.
Application Note 3: Biocatalytic Reduction of Fluorinated Acetophenones
The asymmetric reduction of prochiral ketones to chiral alcohols is a crucial transformation in the synthesis of enantiomerically pure pharmaceuticals. Biocatalysis, using whole-cell systems or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods.[16][17][18] Fluorinated acetophenones are excellent substrates for such biocatalytic reductions.
Experimental Protocol: Whole-Cell Bioreduction of 4-Fluoroacetophenone
This protocol outlines a general procedure for the enantioselective reduction of 4-fluoroacetophenone using a recombinant whole-cell biocatalyst.[16]
Materials:
-
4-fluoroacetophenone
-
Recombinant whole-cell biocatalyst (e.g., E. coli expressing an alcohol dehydrogenase and a glucose dehydrogenase)
-
Glucose (for cofactor regeneration)
-
Aqueous buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Bioreactor or shaker flask
Procedure:
-
Prepare a suspension of the recombinant whole-cell biocatalyst in the aqueous buffer.
-
Add glucose to the suspension, which will serve as the co-substrate for cofactor (NAD(P)H) regeneration.
-
Add 4-fluoroacetophenone to the reaction mixture. The substrate concentration should be optimized for the specific biocatalyst (e.g., up to 0.5 M).[16]
-
Incubate the reaction mixture under controlled conditions (temperature, pH, and agitation) in a shaker flask or bioreactor.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess (ee) of the alcohol product.
-
Once the reaction is complete (typically >95% conversion), extract the product, (R)- or (S)-4-fluorophenylethanol, from the aqueous phase using an organic solvent like ethyl acetate.
-
Purify the product by standard methods such as column chromatography or distillation.
Data Presentation: Enantioselective Bioreduction of 4-Fluoroacetophenone
| Substrate | Biocatalyst | Substrate Conc. (M) | Conversion (%) | Product | Enantiomeric Excess (ee %) |
| 4-Fluoroacetophenone | Recombinant E. coli | ~0.5 | >95 | (R)-4-fluorophenylethan-1-ol | >99 |
Data sourced from reference[16].
Experimental Workflow: Biocatalytic Reduction
Caption: Biocatalytic reduction workflow.
References
- 1. iajps.com [iajps.com]
- 2. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 7. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 8. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 12. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 13. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Friedel-Crafts acylation of 2,6-difluoroanisole.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh, unopened container of Lewis acid catalyst (e.g., AlCl₃, FeCl₃). If using an older bottle, consider purification or titration to determine activity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Lewis acid catalysts are extremely sensitive to moisture, which leads to deactivation. Anhydrous conditions are critical for a successful Friedel-Crafts acylation.[1][2] |
| Insufficient Catalyst | Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial. | The ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. A stoichiometric amount ensures enough active catalyst is present throughout the reaction.[1][2][3] |
| Poor Quality Reagents | Use freshly distilled or high-purity 2,6-difluoroanisole and acetyl chloride (or acetic anhydride). | Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then gradually warm to room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. | Temperature control is crucial. Excessively high temperatures can promote side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.[1][2] |
| Deactivated Aromatic Ring | While the methoxy group is activating, ensure no strongly deactivating groups are present on the starting material. | Friedel-Crafts acylation is an electrophilic aromatic substitution and is less effective on deactivated rings.[1] |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Demethylation of the Methoxy Group | Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄). Alternatively, rare earth triflates (e.g., Sc(OTf)₃) can be effective and less prone to causing demethylation.[4] | Strong Lewis acids like aluminum chloride (AlCl₃) can cleave the methyl group from the activated anisole ring, leading to the formation of phenolic byproducts.[4] |
| Isomer Formation | Due to the directing effects of the substituents on 2,6-difluoroanisole (ortho, para-directing methoxy group and meta-directing fluorine atoms), the primary product is expected to be the desired 4-acetyl derivative. However, minor amounts of other isomers could form. Optimize reaction conditions (lower temperature, choice of solvent) to improve regioselectivity. | The electronic and steric effects of the substituents guide the position of acylation. Fine-tuning the reaction parameters can enhance the formation of the desired isomer. |
| Polysubstitution | While less common in acylation compared to alkylation, ensure the stoichiometry of the acylating agent is carefully controlled (typically 1.0 to 1.1 equivalents). | The acyl group is deactivating, which generally prevents further acylation of the product.[3] However, with a highly activated starting material, it is a possibility to consider. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the Friedel-Crafts acylation of 2,6-difluoroanisole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is best for this synthesis?
While aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts reactions, it can cause demethylation of the methoxy group in activated systems like 2,6-difluoroanisole.[4] Milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are often preferred to minimize this side reaction.
Q3: What are the critical parameters to control for improving the yield?
The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.[1][2]
-
Catalyst Stoichiometry: At least a full equivalent of the Lewis acid is typically required.[1][3]
-
Temperature: Careful control of the reaction temperature is necessary to prevent side reactions.[1]
-
Purity of Reagents: Using high-purity starting materials is essential.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material (2,6-difluoroanisole) and the formation of the product.
Q5: What is the typical work-up procedure for a Friedel-Crafts acylation?
A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum salts and breaks up the product-catalyst complex. The product is then extracted into an organic solvent, washed, dried, and purified.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2,6-Difluoroanisole
This protocol provides a general procedure. Molar equivalents and reaction conditions may require optimization.
Materials:
-
2,6-Difluoroanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube or an inert gas line.
-
To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
In the dropping funnel, prepare a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous DCM.
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Add the 2,6-difluoroanisole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 2-4 hours, or until TLC/GC analysis indicates completion.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields.
Caption: Simplified reaction pathway for the synthesis.
References
Common side products in the acylation of difluoroanisole
Welcome to the technical support center for the acylation of difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during this chemical transformation.
Frequently Asked questions (FAQs)
Q1: What are the expected major products from the acylation of 2,4-difluoroanisole and 3,5-difluoroanisole?
A1: The regiochemical outcome of the Friedel-Crafts acylation of difluoroanisole is primarily governed by the directing effects of the methoxy and fluorine substituents. The methoxy group is a strong activating, ortho-, para- directing group, while fluorine is a deactivating, ortho-, para- directing group.
-
For 2,4-difluoroanisole: The methoxy group at C1 strongly directs acylation to the C5 position (para to the methoxy and ortho to the C4 fluorine) and to a lesser extent the C3 position (ortho to the methoxy and ortho to the C2 and C4 fluorines). The primary product is expected to be the ketone resulting from substitution at the C5 position due to steric hindrance at the C3 position.
-
For 3,5-difluoroanisole: The methoxy group at C1 directs acylation to the C2, C4, and C6 positions. Due to the two meta-directing fluorine atoms, the most likely positions for acylation are C2 and C6 (ortho to the methoxy group) and C4 (para to the methoxy group). A mixture of these regioisomers is often obtained.
Q2: What are the most common side products observed during the acylation of difluoroanisole?
A2: While specific side product distribution can vary based on the difluoroanisole isomer and reaction conditions, several common side products can be anticipated:
-
Regioisomeric Ketones: Due to the competing directing effects of the methoxy and fluoro groups, the formation of a mixture of isomeric ketone products is a common issue.
-
Diacylation Products: Although the acyl group is deactivating, the highly activated nature of the anisole ring (due to the methoxy group) can sometimes lead to a second acylation, especially with an excess of the acylating agent or prolonged reaction times.
-
Demethylation Products: Strong Lewis acids, such as AlCl₃, can catalyze the cleavage of the methyl ether, leading to the formation of difluorophenol derivatives. These phenolic compounds can then be acylated on the aromatic ring or at the hydroxyl group (O-acylation).
-
Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Their hydrolysis to the corresponding carboxylic acid not only consumes the reagent but can also deactivate the Lewis acid catalyst.[1][2][3]
Q3: Why is a stoichiometric amount of Lewis acid catalyst typically required for Friedel-Crafts acylation?
A3: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to drive the reaction to completion. The desired ketone is liberated from this complex during the aqueous workup.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a stoichiometric amount of active Lewis acid is used. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Consider a more reactive acylating agent (e.g., acyl chloride instead of anhydride). |
| Hydrolysis of Reagents | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use. |
| Catalyst Deactivation | - Use a fresh, high-purity Lewis acid. Aluminum chloride is hygroscopic and loses activity upon exposure to moisture. |
| Sub-optimal Temperature | - While lower temperatures can improve selectivity, they may also decrease the reaction rate. Experiment with a temperature range (e.g., 0 °C to room temperature) to find the optimal balance. |
Issue 2: Formation of Multiple Isomeric Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Competing Directing Effects | - Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better regioselectivity compared to strong Lewis acids like AlCl₃. - Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene). |
| Reaction Temperature | - Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product, potentially improving the isomeric ratio. |
| Steric Hindrance | - The steric bulk of the acylating agent can influence the position of substitution. Using a bulkier acylating agent might favor substitution at less sterically hindered positions. |
Issue 3: Presence of Significant Amounts of Demethylated Side Products
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Milder Lewis Acid: Use a less aggressive Lewis acid (e.g., FeCl₃, SnCl₄) that is less prone to causing ether cleavage.[6] - Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Excess Lewis Acid | - Use the minimum amount of Lewis acid required for the reaction to proceed to completion (typically 1.0-1.2 equivalents). |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the strong Lewis acid. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Difluoroanisole
This protocol is a general guideline and may require optimization for specific difluoroanisole isomers and acylating agents.
Materials:
-
Difluoroanisole (e.g., 2,4-difluoroanisole or 3,5-difluoroanisole)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Lewis acid (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acylating agent (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the acylating agent is complete, add a solution of the difluoroanisole (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
The following tables provide hypothetical product distributions for the acylation of 2,4-difluoroanisole and 3,5-difluoroanisole with acetyl chloride under different conditions. This data is for illustrative purposes to highlight potential outcomes and should be confirmed experimentally.
Table 1: Hypothetical Product Distribution for the Acylation of 2,4-Difluoroanisole
| Lewis Acid | Temperature (°C) | Major Product (5-acetyl) Yield (%) | Regioisomeric Side Product (3-acetyl) Yield (%) | Demethylated Side Product Yield (%) |
| AlCl₃ | 0 | 75 | 15 | 5 |
| AlCl₃ | 25 | 65 | 20 | 10 |
| FeCl₃ | 0 | 80 | 10 | <2 |
| FeCl₃ | 25 | 70 | 15 | 5 |
Table 2: Hypothetical Product Distribution for the Acylation of 3,5-Difluoroanisole
| Lewis Acid | Temperature (°C) | 2-acetyl Isomer Yield (%) | 4-acetyl Isomer Yield (%) | 6-acetyl Isomer Yield (%) |
| AlCl₃ | 0 | 40 | 30 | 20 |
| AlCl₃ | 25 | 35 | 35 | 15 |
| ZnCl₂ | 25 | 45 | 25 | 15 |
Mandatory Visualizations
Caption: General reaction pathway for the Friedel-Crafts acylation of difluoroanisole.
Caption: Troubleshooting workflow for the acylation of difluoroanisole.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. savemyexams.com [savemyexams.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone.
Troubleshooting Guide
Issue: Low Purity After Initial Synthesis
Q1: My initial product purity is low after synthesis via Friedel-Crafts acylation. What are the likely impurities?
A1: The synthesis of this compound, typically achieved through Friedel-Crafts acylation of 3,5-difluoroanisole, can present several challenges leading to impurities. Common side products and unreacted starting materials may include:
-
Positional Isomers: Acylation at other positions on the aromatic ring can lead to isomeric impurities.
-
Polyacylated Products: Although the acetyl group is deactivating, under certain conditions, a second acylation can occur.[1]
-
Unreacted Starting Materials: Residual 3,5-difluoroanisole or acylating agent (e.g., acetyl chloride or acetic anhydride) may remain.
-
Lewis Acid Complex: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which requires quenching to be removed.[2]
-
Hydrolysis Products: If water is present during workup, hydrolysis of the acylating agent or other intermediates can occur.
Q2: How can I minimize the formation of these impurities during the synthesis?
A2: To improve the purity of your crude product, consider the following synthetic optimizations:
-
Control of Reaction Temperature: Maintain a low temperature during the addition of reagents to minimize side reactions.
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid catalyst, as both the reactant and product can form complexes with it.[1]
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis.
-
Order of Addition: Add the acylating agent slowly to the mixture of the substrate and Lewis acid to maintain better control over the reaction.
Issue: Challenges with Recrystallization
Q3: I am having trouble finding a suitable solvent for the recrystallization of my product. What should I try?
A3: Selecting an appropriate solvent is crucial for successful recrystallization. For aromatic ketones like this compound, a good starting point is to screen various solvents and solvent mixtures. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[3]
Recommended Starting Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
Heptane/Ethyl acetate mixture
-
Methanol/Water mixture[4]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. To remedy this:
-
Heat the solution to re-dissolve the oil.
-
Add more of the same solvent to decrease the concentration.
-
Allow the solution to cool more slowly to promote crystal formation.
Q5: No crystals are forming, even after cooling. What are the next steps?
A5: A lack of crystallization is often due to the solution not being sufficiently supersaturated or the use of excess solvent. Try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a very small crystal of the pure compound to the solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then gently warm until it is clear again before cooling slowly.
Issue: Difficulties with Column Chromatography
Q6: I am not getting good separation of my product from impurities using column chromatography. What conditions should I use?
A6: Column chromatography is a powerful technique for purifying aromatic ketones. The choice of stationary and mobile phase is critical for achieving good separation.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel is a standard choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically effective. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. For fluorinated compounds, pentafluorophenyl (PFP) stationary phases can sometimes offer different selectivity compared to standard silica gel.[5]
Q7: How can I effectively monitor the separation during column chromatography?
A7: Since this compound is colorless, you will need to collect fractions and analyze them. Thin-Layer Chromatography (TLC) is the most common method for this.[5] Spot each fraction on a TLC plate and develop it in the same eluent system used for the column to identify the fractions containing your pure product.
Frequently Asked Questions (FAQs)
Q8: What are the expected physical properties of pure this compound?
A8: While specific experimental data can vary, the expected properties are:
-
Molecular Formula: C₉H₈F₂O₂
-
Molecular Weight: 186.16 g/mol
Q9: Are there any specific safety precautions I should take when handling this compound and the reagents for its purification?
A9: Yes, always follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Organic solvents are flammable and should be kept away from ignition sources.
Data Presentation
Table 1: Summary of Potential Impurities and Purification Strategies
| Impurity Type | Potential Source | Recommended Purification Method | Key Parameters to Control |
| Positional Isomers | Friedel-Crafts Acylation | Column Chromatography | Eluent polarity, stationary phase selection |
| Polyacylated Products | Friedel-Crafts Acylation | Column Chromatography, Recrystallization | Gradient elution, solvent screening |
| Unreacted 3,5-difluoroanisole | Incomplete Reaction | Column Chromatography, Distillation | Lower boiling point of starting material allows for separation |
| Residual Lewis Acid | Catalyst from Synthesis | Aqueous Workup | Thorough washing with dilute acid and water |
| Solvent Residues | Purification Process | Drying under Vacuum | Adequate drying time and temperature |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material in various mixtures of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate). An ideal system will show good separation between the product and impurities with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a column with silica gel as the stationary phase, ensuring it is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization
References
Optimizing reaction conditions for Friedel-Crafts acylation of anisole derivatives
Welcome to the technical support center for the Friedel-Crafts acylation of anisole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these electrophilic aromatic substitution reactions.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction yield is extremely low or I'm obtaining no product. What are the potential causes and solutions?
A: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors. Here's a breakdown of potential causes and how to address them:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2][3] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh or properly stored anhydrous Lewis acids. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[1][2][3]
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and are therefore less effective on aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[3]
-
Solution: While anisole and its derivatives are generally activated, ensure that other substituents on your specific derivative are not strongly deactivating.
-
-
Sub-optimal Reaction Temperature: The ideal temperature is substrate-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[2]
-
Solution: It is often best to start the reaction at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allow it to warm to room temperature or gently heat to drive the reaction to completion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]
-
Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity?
A: The formation of multiple products often relates to regioselectivity or side reactions. Here's how to troubleshoot this:
-
Regioselectivity: The methoxy group of anisole is an ortho, para-directing group.[4][5] Due to steric hindrance from the methoxy group, the para-substituted product is typically the major product.[4]
-
Solution: The choice of solvent can influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[2][6] While anisole strongly favors para substitution, consider the solvent's role if you observe significant amounts of the ortho isomer.
-
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings.[3] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3]
-
Solution: Ensure you are not using a large excess of the acylating agent or catalyst. Precise control of stoichiometry is key.
-
-
Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can sometimes demethylate the anisole derivative, especially at higher temperatures.[7]
-
Solution: Consider using a milder Lewis acid such as ZnCl₂ or TiCl₄ if demethylation is a suspected side reaction.[7] Maintaining a lower reaction temperature can also mitigate this issue.
-
Q3: The reaction mixture has become a thick, unmanageable slurry. What can I do?
A: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[2]
-
Solution:
-
Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex.[2][8]
-
Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture as much as possible.
-
Q4: I'm having trouble with the work-up. What are the best practices for quenching the reaction and extracting the product?
A: A proper work-up is critical for isolating your product in good yield and purity.
-
Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1][2] This is an exothermic process, and the ice helps to control the temperature.[9] The acid helps to break up the aluminum-ketone complex.
-
Caution: Always add the reaction mixture to the ice/acid, not the other way around, to manage the exothermic reaction safely.
-
-
Extraction: After quenching, the product is typically extracted into an organic solvent like dichloromethane.[10] The organic layers are then combined.
-
Washing: The combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water or brine.[2]
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent removed by rotary evaporation to yield the crude product.[2]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[4]
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of anisole, providing a starting point for optimization.
| Parameter | Condition 1: Acetyl Chloride | Condition 2: Acetic Anhydride | Rationale & Key Considerations |
| Anisole | 1.0 equivalent | 1.0 equivalent | The limiting reagent in the reaction. |
| Acylating Agent | Acetyl Chloride (1.1 equiv) | Acetic Anhydride (1.0-2.0 equiv)[7] | Acetyl chloride is generally more reactive. Acetic anhydride can also be used effectively. |
| Lewis Acid Catalyst | Anhydrous AlCl₃ (1.2 equiv)[1] | Anhydrous AlCl₃ (2.2 equiv) | Stoichiometric amounts are often required due to complexation with the product ketone.[2] |
| Solvent | Anhydrous Dichloromethane (DCM)[1] | Dichloromethane (DCM) or solvent-free | DCM is a common solvent. Some methods utilize the aromatic ether as a self-solvent.[11] |
| Temperature | 0 °C to Room Temperature[1] | 0 °C to Reflux | The initial addition is often done at 0 °C to control the exotherm, followed by warming.[1][12] |
| Reaction Time | 2-4 hours | 10 minutes to 1 hour | Monitor by TLC to determine completion.[1] |
| Work-up | Quench with ice/conc. HCl[1] | Quench with ice/conc. HCl | This breaks the product-catalyst complex and neutralizes the catalyst.[1][2] |
Experimental Protocols
Protocol 1: Acylation of Anisole with Acetyl Chloride
This protocol describes a general procedure for the acylation of anisole using acetyl chloride and aluminum chloride.[1]
Materials:
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Crushed ice and concentrated HCl for work-up
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[2]
-
Purification: The product can be further purified by distillation or column chromatography.[2]
Protocol 2: Acylation of Anisole with Acetic Anhydride
This protocol outlines the acylation of anisole using acetic anhydride.[2][8]
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel, and ensure all glassware is dry.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in dichloromethane in the reaction flask and cool in an ice bath.[2]
-
Reagent Addition: Slowly add acetic anhydride to the cooled suspension with stirring.[2]
-
Substrate Addition: Add a solution of anisole in dichloromethane dropwise to the reaction mixture.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for a specified time, monitoring the reaction progress by TLC.[2]
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.[2]
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[2]
-
Purification: The product can be further purified by distillation or chromatography.[2]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation of anisole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Solved Lab: Friedel-Crafts Acylation of Anisole Functional | Chegg.com [chegg.com]
Preventing decomposition of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and chemists encountering challenges in the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone. The primary focus is on preventing the decomposition of the target molecule during its synthesis, a critical step for professionals in drug development and organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical reagents?
A common and effective method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This involves reacting 1,3-difluoro-2-methoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: My reaction is resulting in a low yield of the desired product and a significant amount of a polar byproduct. What could be the cause?
A likely cause for low yield and the formation of a polar byproduct is the decomposition of the methoxy group on the aromatic ring. The Lewis acid catalyst used in the Friedel-Crafts acylation can promote the cleavage of the methyl ether, especially in the presence of moisture, which can generate strong Brønsted acids.[3][4] This cleavage would result in the formation of the corresponding phenol, 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, which is more polar than the desired product.
Q3: How can I prevent the cleavage of the methyl ether during the Friedel-Crafts acylation?
To minimize ether cleavage, it is crucial to maintain strictly anhydrous (dry) reaction conditions. This includes using anhydrous solvents, freshly opened or purified reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, the choice of Lewis acid and reaction temperature can significantly impact the extent of this side reaction.
Q4: What are the recommended reaction conditions to minimize decomposition?
Optimizing reaction conditions is key to a successful synthesis. Below is a table summarizing recommended starting conditions and potential troubleshooting steps.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Lewis Acid | Aluminum chloride (AlCl3) | A strong Lewis acid is required for the acylation to proceed. However, an excess of AlCl3 or the presence of impurities can lead to ether cleavage. Use of a milder Lewis acid like zinc chloride (ZnCl2) could be explored, though it may require higher temperatures or longer reaction times.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) | These are standard solvents for Friedel-Crafts reactions. Ensure the solvent is rigorously dried before use. |
| Temperature | 0 °C to room temperature | Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.[2] Running the reaction at elevated temperatures can increase the rate of ether cleavage. |
| Acylating Agent | Acetyl chloride or Acetic anhydride | Both are effective. Acetyl chloride is generally more reactive. |
| Work-up | Careful quenching with ice-cold water or dilute acid | The work-up procedure is critical. The complex formed between the ketone product and the Lewis acid needs to be hydrolyzed to release the final product.[1] Quenching the reaction mixture by slowly adding it to ice can help to control the exotherm and minimize acid-catalyzed decomposition. |
Q5: I am observing the formation of multiple products. What could be the other side reactions?
Besides ether cleavage, other potential side reactions in a Friedel-Crafts acylation include:
-
Polyacylation: Although less common than polyalkylation, if the product is not sufficiently deactivated, a second acylation could occur. However, the acetyl group is deactivating, making this unlikely.[5]
-
Isomerization: Depending on the substrate and conditions, rearrangement of the acyl group might occur, though this is less common with simple acyl groups.
Careful control of stoichiometry (using a slight excess of the acylating agent) and reaction time can help to minimize these side reactions.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,3-difluoro-2-methoxybenzene
-
Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the suspension while stirring.
-
Addition of Substrate: After stirring for 15-20 minutes, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Process
Synthetic Pathway and Potential Decomposition
The following diagrams illustrate the intended synthetic pathway and the potential decomposition of the target molecule.
Caption: Synthetic route to the target compound.
Caption: Undesired ether cleavage side reaction.
References
Identification of impurities in 1-(3,5-Difluoro-4-methoxyphenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2][3][4]
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Key impurities may include:
-
Unreacted starting materials: 1,3-difluoro-2-methoxybenzene.
-
Regioisomers: Acylation at other positions on the aromatic ring.
-
Polysubstituted products: Di-acylated products, although less common in Friedel-Crafts acylation due to deactivation of the ring after the first acylation.[2][5]
-
Products of demethylation: If a strong Lewis acid is used, the methoxy group may be cleaved.
-
Residual solvents and reagents: From the reaction and workup steps.
Q3: Which analytical techniques are recommended for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities and regioisomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, residual solvents, and for analyzing the fragmentation patterns of different isomers.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of unknown impurities and for confirming the structure of the desired product. Both ¹H and ¹³C NMR are highly valuable.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible.[1] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Use at least a stoichiometric amount, and often a slight excess, of the catalyst.[1] |
| Deactivated Starting Material | The starting 1,3-difluoro-2-methoxybenzene may contain impurities that inhibit the reaction. Verify the purity of the starting material by GC-MS or NMR before proceeding. |
| Low Reaction Temperature | Friedel-Crafts reactions often require an initial cooling phase to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. If the reaction is sluggish, consider gradually increasing the temperature while monitoring by TLC or HPLC. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Possible Cause | Troubleshooting/Optimization Step |
| High levels of unreacted 1,3-difluoro-2-methoxybenzene | Insufficient acylating agent or reaction time. | Increase the equivalents of acetyl chloride/acetic anhydride slightly (e.g., 1.1-1.2 equivalents). Extend the reaction time and monitor progress by TLC or HPLC. |
| Presence of an isomeric product | The methoxy group is ortho-, para-directing. While the desired product is the result of acylation at the para-position to the methoxy group, some acylation may occur at the ortho position. | The choice of solvent and catalyst can influence regioselectivity. Less polar solvents like dichloromethane or carbon disulfide at low temperatures often favor the para-isomer. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) which may offer different selectivity. |
| A product with a lower molecular weight, lacking a methoxy group | Demethylation of the methoxy group by a harsh Lewis acid. | Use a milder Lewis acid catalyst. Alternatively, perform the reaction at a lower temperature to minimize this side reaction. |
Experimental Protocols
Representative Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example based on general procedures for Friedel-Crafts acylation.[1][17]
Materials:
-
1,3-difluoro-2-methoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 1,3-difluoro-2-methoxybenzene dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Methodologies
HPLC-UV Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
GC-MS Method for Impurity Identification
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
Visualizations
Caption: Synthesis of this compound.
Caption: Potential impurities in the synthesis.
Caption: A general troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 12. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
- 14. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. websites.umich.edu [websites.umich.edu]
Troubleshooting low conversion rates in the synthesis of fluorinated ketones
Welcome to the technical support center for the synthesis of fluorinated ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success rate of their fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My ketone is unreactive or shows very low conversion with Selectfluor®. What are the possible causes and solutions?
A1: Low reactivity is a common issue and can be attributed to several factors:
-
Keto-Enol Tautomerism: The fluorination mechanism with electrophilic reagents like Selectfluor® often proceeds through an enol or enolate intermediate.[1][2] If your ketone exists predominantly in its keto form and enolizes slowly, the reaction will be sluggish.
-
Solution: Consider changing the solvent to one that promotes enolization. In some cases, slightly acidic conditions (pH ~5-6), which can naturally arise during reactions with Selectfluor® in acetonitrile, may facilitate the necessary keto-enol tautomerization.[2] For substrates that are slow to enolize, increasing the reaction temperature (refluxing) can significantly improve the conversion rate.[1][2]
-
-
Steric Hindrance: The bulky nature of the Selectfluor® reagent can hinder its approach to the α-carbon.[1][2] If the target carbon is sterically crowded, the reaction rate will be significantly reduced.
-
Solution: If possible, consider a less sterically hindered substrate or a different fluorinating agent.
-
-
Electronic Effects: The electronic properties of the substrate play a crucial role. Electron-withdrawing groups near the reaction site can deactivate the molecule towards electrophilic attack.
-
Stable Keto-Enol Tautomers: Some ketones, particularly certain indanone derivatives, exist as highly stable keto-enol tautomers that are unreactive towards Selectfluor® due to a combination of steric and electronic factors.[1][2]
Q2: I am observing significant amounts of di-fluorinated or poly-fluorinated byproducts. How can I improve the selectivity for mono-fluorination?
A2: The formation of multiple fluorinated products is a common challenge, especially with reactive substrates.[1][2]
-
Substrate Reactivity: Cyclic β-diketones that readily form enolates are particularly prone to difluorination.[1][2]
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Using only 1.1 equivalents of Selectfluor® has been shown to favor mono-fluorination in some cases.[3] Running the reaction at lower temperatures (e.g., room temperature instead of reflux) can also help to minimize over-fluorination.[1]
-
-
Reaction Time: Prolonged reaction times can lead to the fluorination of the desired mono-fluorinated product.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or NMR, and quench the reaction once the starting material is consumed or the desired product concentration is maximized.
-
Q3: My fluorinated ketone product seems to be decomposing during purification. What can I do?
A3: Some fluorinated ketones, particularly α,α-difluorinated ones, can be unstable and prone to decomposition, especially during purification by chromatography.[1]
-
Solution:
-
Minimize exposure to silica gel or other acidic stationary phases if instability is observed. Consider alternative purification methods like crystallization or distillation if the product's properties allow.
-
Be aware of the potential for hydrate formation, especially with trifluoroacetylated products and compounds with carbonyl groups adjacent to α,α-difluorinated carbons.[1][2] These hydrates can sometimes be reversed by heating under vacuum.[2]
-
Q4: Are there alternative methods for synthesizing α-fluoroketones if Selectfluor® is not effective?
A4: Yes, several other methods have been developed for the synthesis of α-fluoroketones.
-
Catalytic Methods: Iridium catalysts like [Cp*IrCl2]2 can isomerize allylic alcohols to enolates, which are then fluorinated in situ by Selectfluor®.[4] This method offers good yields and regiospecificity.[4] Other catalytic systems, including nickel and silver-based catalysts, have also been reported.[3][5]
-
From Carboxylic Acids: A multi-step sequence involving the activation of a carboxylic acid, reaction with a malonate, fluorination with Selectfluor®, and subsequent decarboxylation can produce α-fluoroketones in good yields.[6]
-
Using Other Fluorinating Reagents: Reagents like N-fluorobenzenesulfonimide (NFSI) are also effective for α-fluorination, often used in organocatalytic systems.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of fluorinated ketones.
Problem: Low or No Conversion
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. A Facile Synthesis of α-Fluoro Ketones Catalyzed by [Cp*IrCl2]2 [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the exothermic nature of Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is showing a sudden, uncontrolled temperature increase. What are the immediate steps to take?
A1: An uncontrolled exotherm, or thermal runaway, is a serious safety concern. Immediately remove the heating source (if any) and enhance cooling by adding more coolant to the external bath (e.g., adding dry ice to an acetone bath). If the reaction is in its early stages, stopping the addition of reagents can help control the temperature rise. Ensure the reaction is under an inert atmosphere to prevent any potential ignition. If the temperature continues to rise rapidly, prepare for emergency shutdown by having a quenching agent ready, but add it cautiously to avoid a violent reaction.
Q2: What are the primary causes of a runaway reaction in Friedel-Crafts acylation?
A2: The primary causes include:
-
Too rapid addition of reagents: The reaction between the Lewis acid (e.g., AlCl₃) and the acylating agent is highly exothermic. Adding the acylating agent or the aromatic substrate too quickly can generate heat faster than the cooling system can dissipate it.[1][2]
-
Inadequate cooling: Insufficient cooling capacity of the bath or poor heat transfer between the flask and the bath can lead to a buildup of heat.
-
High concentration of reactants: More concentrated reactants lead to a faster reaction rate and greater heat generation per unit volume.
-
Use of a highly reactive substrate: Aromatic compounds that are highly activated will react more vigorously, leading to a more pronounced exotherm.
Q3: How does temperature affect the selectivity and yield of my Friedel-Crafts acylation?
A3: Temperature plays a critical role in both selectivity and yield. For some substrates, such as 2-methoxynaphthalene, lower temperatures favor the formation of the kinetic product, while higher temperatures can lead to the formation of the more thermodynamically stable isomer.[3] Excessively high temperatures (e.g., >140°C) can cause decomposition of the product or catalyst and may lead to a decrease in overall yield due to side reactions like deacylation.[3] Conversely, a reaction may not proceed to completion if the temperature is too low.
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?
A4: To improve regioselectivity, precise temperature control is key. For reactions where different isomers can be formed, running the reaction at a lower temperature generally favors the kinetic product.[3] The choice of solvent can also influence the product ratio; for example, in the acylation of naphthalene, non-polar solvents tend to favor alpha-substitution, while polar solvents can lead to beta-substitution. Additionally, the choice of a milder Lewis acid can sometimes provide better control and selectivity.
Q5: My reaction is not going to completion, and the yield is low. Could this be related to temperature management?
A5: Yes, sub-optimal temperature can lead to low yields. While high temperatures can cause degradation, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[3] It is also important to ensure that your Lewis acid catalyst is active, as moisture can deactivate it.[4] The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time at a given temperature.[2]
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
| Possible Cause | Troubleshooting Step |
| Rate of reagent addition is too fast. | Immediately stop the addition of reagents. Resume addition at a much slower, dropwise rate once the temperature is under control.[1][2] |
| Inadequate cooling. | Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a more efficient cooling bath (see Table 1). Stir the reaction mixture efficiently to ensure uniform temperature distribution. |
| Reactant concentration is too high. | Dilute the reaction mixture with an appropriate, anhydrous solvent. |
| Highly reactive substrate. | Consider using a milder Lewis acid or running the reaction at a lower temperature from the start. |
Issue 2: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. Some reactions may require heating to overcome the activation energy.[3] |
| Reaction temperature is too high, causing degradation. | Perform the reaction at a lower temperature. For some reactions, temperatures above 140°C can lead to decreased yield.[3] |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[2] |
| Deactivated catalyst due to moisture. | Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.[3] |
Issue 3: Formation of Isomeric Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction temperature is promoting the formation of the thermodynamic product. | Run the reaction at a lower temperature to favor the kinetic product.[3] |
| Solvent is influencing regioselectivity. | Experiment with different anhydrous solvents. Non-polar solvents like carbon disulfide or dichloromethane and polar solvents like nitrobenzene can favor different isomers. |
| Rearrangement of the acylium ion or product. | This is more likely at elevated temperatures. Maintaining a lower reaction temperature can minimize this.[3] |
Data Presentation
Table 1: Common Cooling Baths for Temperature Control
| Cooling Bath Mixture | Approximate Temperature (°C) |
| Ice/Water | 0 |
| Ice/Salt (NaCl) | -15 to -5 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
Data sourced from University of Rochester, Department of Chemistry.[5]
Table 2: Example Temperature and Time Parameters for Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Reference |
| Toluene | Acetyl chloride | AlCl₃ | Methylene chloride | 0 to Room Temp, then reflux | 10 min addition, 15 min at RT, 30 min reflux | [6] |
| Ferrocene | Acetic anhydride | 85% Phosphoric acid | None | Heat in a hot water bath | 10 minutes | [4] |
| 2-Methoxynaphthalene | Acetic anhydride | Phosphotungstic acid | [BPy]BF₄ (ionic liquid) | 120 | 6 hours | [3] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Friedel-Crafts Acylation of an Aromatic Compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Cooling: Cool the suspension to 0°C using an ice/water bath.[1][2]
-
Acylating Agent Addition: Dissolve the acyl chloride in the same anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 10-20 minutes, ensuring the internal temperature does not rise significantly.[1]
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add a solution of the aromatic compound in the same solvent dropwise from the addition funnel at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be heated to reflux, depending on the specific reaction requirements. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting flowchart for an unexpected exothermic event.
Caption: Experimental workflow for a controlled Friedel-Crafts acylation.
References
Technical Support Center: Aluminum Chloride Removal from Acylation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of aluminum chloride (AlCl₃) catalyst from Friedel-Crafts acylation reaction mixtures.
Troubleshooting Guide
Issue 1: Violent or Uncontrolled Exothermic Reaction During Quenching
-
Q: My reaction mixture became excessively hot and boiled violently when I added water to quench it. What causes this and how can I prevent it?
-
A: This is a common issue caused by the highly exothermic hydrolysis of unreacted aluminum chloride.[1] To prevent this, always add the reaction mixture slowly to a vigorously stirred slurry of crushed ice.[2][3] The large surface area and latent heat of fusion of the ice help to dissipate the heat generated.[4] Never add water directly to the reaction mixture.[1] Performing the quench in an ice bath provides an additional layer of temperature control.
-
Issue 2: Persistent Emulsion Formation During Extraction
-
Q: I am struggling to separate the organic and aqueous layers due to a persistent emulsion. What causes this and how can I resolve it?
-
A: Emulsions during the workup of Friedel-Crafts acylations are often caused by the precipitation of fine aluminum salts which stabilize the interface between the two immiscible layers.[5] Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[5]
-
Prevention:
-
Instead of quenching with just ice, use a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous phase.[2]
-
Allow the quenched mixture to stir for a period to ensure all aluminum complexes are broken down before extraction.
-
-
Resolution:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]
-
Filtration: For stubborn emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® can be very effective. The filter aid physically removes the particulates that are stabilizing the emulsion.[5]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to the separation of the layers.[5]
-
-
Issue 3: Low Product Yield After Workup
-
Q: My reaction appears to have gone to completion, but my final yield is very low. What are potential causes related to the workup?
-
A: Low yield can be attributed to several workup-related issues:
-
Incomplete Quenching: The ketone product forms a stable complex with aluminum chloride.[1] If this complex is not fully hydrolyzed during the quench, the product will remain in the aqueous layer, leading to significant product loss.[2] Ensure thorough mixing during the quenching step and consider adding concentrated HCl to the ice to facilitate the breakdown of this complex.[2]
-
Product Loss in Emulsion: As mentioned in the previous point, product can be lost in a persistent emulsion.
-
Improper pH during Extraction: Ensure the aqueous layer is acidic during the initial extraction to keep aluminum salts dissolved. Subsequent washes with a weak base like sodium bicarbonate are necessary to remove any remaining acid from the organic layer.[3][6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a stoichiometric amount or even an excess of aluminum chloride often required in Friedel-Crafts acylation?
-
A1: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃. This complex effectively removes the catalyst from the reaction. Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction proceeds to completion.[1][7]
-
-
Q2: What is the purpose of adding hydrochloric acid during the quenching step?
-
Q3: Is it necessary to wash the organic layer with a base like sodium bicarbonate?
-
Q4: My AlCl₃ catalyst is clumpy and has a strong smell of HCl. Can I still use it?
-
A4: No, this indicates that the catalyst has been exposed to moisture and has partially hydrolyzed. Using a deactivated catalyst is a common reason for low or no product yield.[9] It is crucial to use fresh, anhydrous aluminum chloride and to handle it in a moisture-free environment.
-
Experimental Protocol: Workup for a Typical Friedel-Crafts Acylation
This protocol outlines a general procedure for the removal of aluminum chloride following the acylation of an aromatic compound.
1. Preparation of Quenching Medium:
- In a beaker of appropriate size, prepare a slurry of crushed ice and water.
- For every 1 gram of AlCl₃ used in the reaction, use approximately 5 mL of the ice/water mixture.[8]
- Slowly add concentrated hydrochloric acid to the ice slurry. A common ratio is 1 part concentrated HCl to 4 parts ice/water.
2. Quenching the Reaction:
- Once the reaction is complete, cool the reaction flask in an ice bath.
- Slowly and carefully, with vigorous stirring, pour the reaction mixture into the prepared ice/HCl slurry. Caution: This process is exothermic. Do not add the quenching medium to the reaction mixture.
3. Extraction:
- Transfer the entire quenched mixture to a separatory funnel.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, diethyl ether).[6][10] The volume of the extraction solvent should be approximately equal to the volume of the aqueous layer. Repeat the extraction 2-3 times to ensure complete recovery of the product.
- Combine the organic layers.
4. Washing:
- Wash the combined organic layers sequentially with:
- Water
- Saturated sodium bicarbonate solution (to neutralize residual acid). Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[3][6]
- Saturated sodium chloride solution (brine) to help remove dissolved water.[2]
5. Drying and Solvent Removal:
- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][6]
- Filter off the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]
6. Purification:
- The crude product can be further purified by recrystallization or column chromatography.[2]
Quantitative Data Summary
The following table provides a summary of typical reagent quantities used in the workup of a Friedel-Crafts acylation, based on the synthesis of 4-methoxybenzophenone.[10]
| Parameter | Value |
| Starting Materials | |
| Anisole | 10.8 g (0.1 mole) |
| Benzoyl Chloride | 14 g (0.1 mole) |
| Aluminum Chloride | 15 g |
| Quenching | |
| Ice/Dilute HCl | 200 mL |
| Extraction | |
| Dichloromethane | Not specified, but typically equal to aqueous volume |
| Washing | |
| Water | Not specified |
| Pentane (for washing solid) | 2 x 50 mL portions |
Visualizations
Caption: Workflow for the removal of AlCl₃ and isolation of the acylated product.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. DSpace [open.bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of Substituted Acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of substituted acetophenones via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a novel substituted acetophenone?
A1: The first and most critical step is solvent selection. An ideal solvent should dissolve the substituted acetophenone sparingly or not at all at room temperature but completely at its boiling point. Additionally, the impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures. A common starting point for ketones like substituted acetophenones is ethanol or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[1][2][3]
Q2: How do I choose an appropriate solvent for my specific substituted acetophenone?
A2: A general rule of thumb is "like dissolves like." Since acetophenones are ketones, polar solvents like ethanol or methanol are often good starting points.[1][4] For less polar substituted acetophenones, a mixed solvent system may be necessary. To experimentally determine the best solvent, place a small amount of your compound (20-30 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, mixed solvent systems are very effective, especially when a single solvent does not provide the desired solubility characteristics.[2] A common technique is to dissolve the acetophenone in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly.[2][5] A common pairing is ethanol (good solvent) and water (anti-solvent).[2]
Q4: How much solvent should I use for the recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude substituted acetophenone.[5][6] Using too much solvent will result in a lower yield as more of your compound will remain in the mother liquor upon cooling.[5] It is best to add the hot solvent in small portions to the compound while heating until it all dissolves.[5]
Q5: My recrystallization is complete, but the yield is low. What are the possible reasons?
A5: Low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, this keeps more of your product dissolved in the mother liquor.[5]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath can often improve the yield.[5]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose product. Use a pre-heated funnel to prevent this.[5][7]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.[5]
Troubleshooting Guide
Problem 1: My substituted acetophenone is not crystallizing out of the solution upon cooling.
-
Possible Cause: The solution is not supersaturated, likely due to using too much solvent.
-
Possible Cause: The solution requires nucleation sites to initiate crystal growth.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to form.[5][8][9]
-
Solution 2: Seeding. Add a tiny crystal of the pure substituted acetophenone (a "seed crystal") to the solution. This provides a template for crystal growth.[5][6][8]
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer, larger crystals.[5]
-
Problem 2: My substituted acetophenone "oiled out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your substituted acetophenone. The compound is coming out of solution as a liquid because the solution temperature is above its melting point.[5]
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then cool slowly.[5][8]
-
Solution 2: Change the solvent system. Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and add a small amount of a "bad" solvent, then cool.[5]
-
Problem 3: The crystals that formed are colored, but the pure compound should be colorless.
-
Possible Cause: Colored impurities are trapped within the crystal lattice. This can happen if the crystals form too quickly.
-
Solution 1: Redissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize more slowly. This gives the impurities time to remain in the solution.
-
Solution 2: If the colored impurity is present in a large amount, you may need to perform a preliminary purification step, such as passing a solution of the crude product through a short column of activated carbon or silica gel before recrystallization.
-
Quantitative Data
Solubility of Selected Substituted Acetophenones
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetophenone | Water | 25 | 0.55[10] |
| Acetophenone | Water | 80 | 1.22[10] |
| 4-Bromoacetophenone | Ethanol | - | High solubility upon heating |
| 3-Nitroacetophenone | Methanol | - | Soluble |
| p-Chloroacetophenone | Dichloromethane | - | Soluble |
Experimental Protocols
General Protocol for the Recrystallization of a Substituted Acetophenone
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude substituted acetophenone in an Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Place the flask on a hot plate and add the minimum amount of the chosen solvent to cover the solid. Bring the solvent to a gentle boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.[7]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates a high degree of purity.
Visualizations
Caption: Experimental workflow for the recrystallization of substituted acetophenones.
Caption: Troubleshooting guide for failure to crystallize.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
Comparative NMR Analysis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone and Structural Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of interest in medicinal chemistry, alongside its structural analogs: 4-methoxyacetophenone and 3,5-difluoroacetophenone. Understanding the distinct NMR characteristics of these compounds is crucial for reaction monitoring, structural confirmation, and purity assessment in the synthesis of more complex molecules. This document presents a summary of experimental and predicted NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral analysis.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and its analogs. The data for this compound and 3,5-difluoroacetophenone are predicted, while the data for 4-methoxyacetophenone is based on experimental findings. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound (Predicted) | 4-Methoxyacetophenone (Experimental) [1] | 3,5-Difluoroacetophenone (Predicted) |
| -COCH₃ | 2.58 | 2.56 | 2.60 |
| -OCH₃ | 4.05 | 3.88 | - |
| Aromatic H-2, H-6 | 7.55 (d) | 7.95 (d) | 7.50 (d) |
| Aromatic H-3, H-5 | - | 6.94 (d) | - |
| Aromatic H-4 | - | - | 7.25 (t) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound (Predicted) | 4-Methoxyacetophenone (Experimental) [1] | 3,5-Difluoroacetophenone (Predicted) |
| -C OCH₃ | 26.7 | 26.1 | 26.8 |
| -OC H₃ | 61.5 | 55.9 | - |
| Aromatic C -1 | 133.0 | 130.5 | 140.0 |
| Aromatic C -2, C -6 | 112.0 (d) | 130.5 | 111.5 (d) |
| Aromatic C -3, C -5 | 155.0 (dd) | 114.2 | 163.0 (dd) |
| Aromatic C -4 | 140.0 (t) | 164.1 | 110.0 (t) |
| -C =O | 195.5 | 196.7 | 196.0 |
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Sample Quantity: Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v) for accurate chemical shift referencing.
-
Homogenization: Securely cap the vial and vortex gently until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., with composite pulse decoupling) is commonly employed.
-
Spectral Width: Set a spectral width of approximately 0 to 220 ppm.
-
Number of Scans: A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: Perform phase correction to ensure all peaks are in the absorptive mode and apply baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
NMR Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a synthesized aromatic ketone like this compound.
Caption: Workflow for the NMR analysis of synthesized aromatic ketones.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Characterization of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the characterization of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, with a primary focus on its mass spectrometry fragmentation pattern. While experimental data for this specific molecule is not publicly available, this guide leverages established fragmentation principles of substituted acetophenones to predict its mass spectral behavior and compares this with alternative analytical methodologies.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight: 186.15 g/mol ), the electron ionization (EI) mass spectrum is anticipated to exhibit a series of characteristic fragment ions.
The fragmentation of acetophenones typically initiates with the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This is followed by the subsequent loss of a neutral carbon monoxide (CO) molecule. The substituents on the aromatic ring play a crucial role in directing further fragmentation pathways and influencing the stability of the resulting ions.
Based on these principles, a predicted fragmentation pathway for this compound is proposed in the diagram below.
A Comparative Guide to the Synthesis of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials. The selection of an appropriate synthetic strategy is therefore a critical decision in the chemical development process, influencing yield, purity, cost, and environmental impact. This guide provides an objective comparison of the primary synthesis routes to substituted acetophenones, supported by experimental data, detailed protocols, and visual representations of the chemical pathways and workflows.
Comparison of Key Synthesis Routes
The synthesis of substituted acetophenones is predominantly achieved through three classical methods: Friedel-Crafts acylation, the Houben-Hoesch reaction, and the oxidation of substituted ethylbenzenes. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer alternative disconnection strategies. Each method presents a unique profile of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
| Synthesis Route | General Reaction | Typical Substrates | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Ar-H + RCOCl → Ar-COR | Electron-rich to moderately deactivated arenes (e.g., toluene, anisole, chlorobenzene) | Lewis Acid (e.g., AlCl₃, FeCl₃) | 0 - 110 | 0.5 - 24 h | 60 - 95+ | Broad substrate scope, high yields, well-established. | Requires stoichiometric Lewis acid, sensitive to moisture, not suitable for strongly deactivated rings, potential for ortho/para isomers.[1] |
| Houben-Hoesch Reaction | Ar-OH + RCN → Ar(OH)-COR | Electron-rich phenols and phenol ethers (e.g., resorcinol, phloroglucinol) | ZnCl₂ / HCl | 0 - 25 | 2 - 72 h | 74 - 87 | Good for synthesizing hydroxyacetophenones, often provides specific regioselectivity.[2][3] | Limited to electron-rich phenols and some heterocycles, use of gaseous HCl can be cumbersome.[4] |
| Oxidation of Ethylbenzenes | Ar-CH₂CH₃ → Ar-COCH₃ | Substituted ethylbenzenes | Various (e.g., Co(OAc)₂/O₂, CuO/TBHP, MnO₄⁻) | 80 - 120 | 2 - 8 h | 57 - 96 (selectivity) | Utilizes readily available starting materials, can be highly selective with the right catalyst system. | Can lead to over-oxidation to benzoic acids, may require transition metal catalysts. |
| Palladium-Catalyzed Cross-Coupling | Ar-B(OH)₂ + RCOCl → Ar-COR | Arylboronic acids, acyl chlorides | Pd catalyst (e.g., Pd(OAc)₂) | Room Temp. - 110 | 3 - 24 h | 68 - 95+ | Mild reaction conditions, excellent functional group tolerance. | Cost of palladium catalyst, availability of substituted arylboronic acids.[5] |
Logical Overview of Synthesis Routes
The selection of a synthetic route is primarily dictated by the desired substitution pattern and the nature of the available starting materials. The following diagram illustrates the logical division of the main synthetic strategies.
Caption: Classification of primary synthesis routes based on starting material.
General Experimental Workflow
The following diagram outlines a generalized workflow applicable to many syntheses of substituted acetophenones, particularly for methods like Friedel-Crafts acylation and the Houben-Hoesch reaction.
Caption: A generalized workflow for the synthesis and purification of substituted acetophenones.
Experimental Protocols
Friedel-Crafts Acylation: Synthesis of 4-Chloroacetophenone
This protocol details the synthesis of 4-chloroacetophenone from chlorobenzene and acetyl chloride using an aluminum chloride catalyst.
Materials:
-
Chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A dry 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel. The reaction is conducted under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Anhydrous aluminum chloride (14.67 g, 110 mmol) and anhydrous dichloromethane (100 mL) are added to the flask. The suspension is cooled to 0°C in an ice bath. A solution of acetyl chloride (7.85 g, 100 mmol) and chlorobenzene (22.51 g, 200 mmol) in anhydrous dichloromethane (100 mL) is prepared in the addition funnel.[1]
-
Reaction: The solution from the addition funnel is added dropwise to the cooled AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5°C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. The mixture is stirred until all solids dissolve.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane. The organic layers are combined.
-
Washing: The combined organic layers are washed sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford 4-chloroacetophenone. The para isomer is the major product due to reduced steric hindrance.[6][7]
Houben-Hoesch Reaction: Synthesis of Phloroacetophenone (2,4,6-Trihydroxyacetophenone)
This protocol describes the synthesis of phloroacetophenone from phloroglucinol and acetonitrile.[2]
Materials:
-
Anhydrous phloroglucinol
-
Anhydrous acetonitrile
-
Anhydrous ether
-
Finely powdered, fused zinc chloride (ZnCl₂)
-
Dry hydrogen chloride (HCl) gas
-
Norite (activated carbon)
Procedure:
-
Reaction Setup: In a 250 mL filtering flask fitted with a calcium chloride tube and an inlet for hydrogen chloride gas, place 20 g (0.16 mole) of well-dried phloroglucinol, 13 g (0.32 mole) of anhydrous acetonitrile, 80 cc of anhydrous ether, and 4 g of finely powdered, fused zinc chloride.[2]
-
Reaction: The flask is cooled in an ice-salt mixture, and a rapid stream of dry hydrogen chloride is passed through the solution for two hours. The flask is then allowed to stand in an ice chest for 24 hours. Hydrogen chloride gas is again passed through the mixture for another two hours. The flask is stoppered and kept in an ice chest for three days.[2]
-
Isolation of Intermediate: The bulky orange-yellow precipitate of the ketimine hydrochloride is separated by decanting the ether and washing twice with 20 cc portions of dry ether.[2]
-
Hydrolysis: The solid intermediate is transferred to a 2 L round-bottomed flask with 1 L of hot water. The solution is boiled vigorously under a reflux condenser for two hours.[2]
-
Decolorization and Crystallization: About 3-4 g of Norite is added, and the solution is boiled for five more minutes, then filtered hot. After standing overnight, colorless or pale yellow needles of phloroacetophenone crystallize.[2]
-
Purification: The crystals are filtered, dried, and can be recrystallized from hot water if further purification is needed. The yield is typically in the range of 74-87%.[2]
Oxidation of Ethylbenzene: Synthesis of Acetophenone
This protocol provides a general method for the catalytic oxidation of ethylbenzene to acetophenone.
Materials:
-
Ethylbenzene
-
CuO (15 wt%)-FDU-12 catalyst (or similar)
-
tert-Butyl hydroperoxide (TBHP) solution (70% in H₂O)
-
Acetonitrile (solvent)
Procedure:
-
Reaction Setup: In a 100 mL double-necked round-bottomed flask equipped with a magnetic stir bar and a condenser, the reactant (ethylbenzene, 5 mmol) and 20 mL of acetonitrile are added and stirred for about 10 minutes.[8]
-
Reagent Addition: The oxidant (TBHP, 15 mmol) is added to the flask. The ratio of reactant to oxidant is 1:3. Then, 0.1 g of the CuO-FDU-12 catalyst is added.[8]
-
Reaction: The mixture is heated in an oil bath at 80°C for 6 hours with stirring.[8]
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The catalyst can be filtered off. The product mixture is then analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of ethylbenzene and the selectivity for acetophenone.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue can be purified by column chromatography or distillation to isolate the acetophenone. With some catalytic systems, high selectivity allows for high yields of isolated product.[9]
Conclusion
The choice of a synthetic route for substituted acetophenones is a multifactorial decision. Friedel-Crafts acylation remains a versatile and high-yielding method for a wide range of aromatic substrates. The Houben-Hoesch reaction is a valuable tool for the specific synthesis of polyhydroxyacetophenones, a class of compounds important in natural product synthesis. The oxidation of ethylbenzenes offers an economically attractive route from readily available petrochemical feedstocks, with catalyst development being key to achieving high selectivity. Finally, modern palladium-catalyzed cross-coupling reactions provide a milder and more functional-group-tolerant alternative, which is particularly advantageous in the synthesis of complex molecules in the pharmaceutical industry. A thorough evaluation of the substrate, desired product, and scale of the reaction will ultimately guide the synthetic chemist to the most appropriate and efficient method.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
A Spectroscopic Showdown: Unmasking 2',4'-Difluoro-3'-methoxyacetophenone and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the efficacy and safety of new molecular entities. This guide provides a detailed spectroscopic comparison of 2',4'-difluoro-3'-methoxyacetophenone and its positional isomers, offering a comprehensive analysis based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By presenting experimental data alongside established spectroscopic principles, this document serves as a practical reference for the structural elucidation of these and similar fluorinated aromatic compounds.
The substitution pattern of functional groups on an aromatic ring profoundly influences a molecule's electronic properties, steric hindrance, and ultimately, its biological activity. Consequently, the ability to unequivocally differentiate between isomers is paramount. This guide focuses on 2',4'-difluoro-3'-methoxyacetophenone and its conceptual isomers, highlighting the subtle yet significant differences in their spectroscopic signatures.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Predicted for 2',4'-difluoro-3'-methoxyacetophenone, Experimental for Isomers)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -COCH₃ (δ, ppm) |
| 2',4'-Difluoro-3'-methoxyacetophenone | ~7.0-7.8 (m) | ~3.9 (s) | ~2.6 (s) |
| 3'-Fluoro-4'-methoxyacetophenone[1] | 7.74 (dd, J=8.5, 2.2 Hz, 1H), 7.69 (dd, J=8.5, 2.2 Hz, 1H), 7.00 (t, J=8.5 Hz, 1H) | 3.96 (s) | 2.55 (s) |
| 2'-Methoxyacetophenone[2] | 7.74 (dd, J=7.8, 1.8 Hz, 1H), 7.47 (ddd, J=8.3, 7.3, 1.8 Hz, 1H), 7.00 (td, J=7.5, 1.0 Hz, 1H), 6.97 (d, J=8.3 Hz, 1H) | 3.91 (s) | 2.62 (s) |
| 3'-Methoxyacetophenone | 7.55 (m, 1H), 7.40 (t, J=7.9 Hz, 1H), 7.35 (m, 1H), 7.15 (m, 1H) | 3.85 (s) | 2.60 (s) |
| 4'-Methoxyacetophenone[3] | 7.95 (d, J=8.9 Hz, 2H), 6.94 (d, J=8.9 Hz, 2H) | 3.87 (s) | 2.55 (s) |
Table 2: ¹³C NMR Spectral Data (Predicted for 2',4'-difluoro-3'-methoxyacetophenone, Experimental for Isomers)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -COCH₃ (δ, ppm) |
| 2',4'-Difluoro-3'-methoxyacetophenone | ~195 | ~110-160 (multiple signals with C-F coupling) | ~62 | ~30 |
| 4'-Methoxyacetophenone[4] | 196.4 | 163.5, 130.5, 130.4, 113.7 | 55.3 | 26.1 |
| 2'-Methoxyacetophenone[2] | 199.8 | 158.9, 133.6, 130.3, 128.3, 120.5, 111.6 | 55.4 | 31.8 |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2',4'-Difluoro-3'-methoxyacetophenone | -110 to -140 (two distinct signals, likely doublets of doublets) |
Table 4: Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| 2',4'-Difluoro-3'-methoxyacetophenone (Predicted) | ~1690 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1280 (C-O stretch), ~1100-1200 (C-F stretch) |
| 3'-Fluoro-4'-methoxyacetophenone[5] | 1678 (C=O), 1610, 1518 (C=C), 1275 (C-O) |
| 4'-Methoxyacetophenone[6] | 1664 (C=O), 1596, 1573 (C=C), 1246 (C-O) |
Table 5: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2',4'-Difluoro-3'-methoxyacetophenone | 186 | 171 ([M-CH₃]⁺), 143 ([M-COCH₃]⁺), 115 |
| Isomers (general) | 186 | Fragmentation patterns will differ based on the stability of the resulting fragments, influenced by the substituent positions. For instance, loss of the methoxy group or fluorine atoms will lead to characteristic daughter ions. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C and ¹⁹F spectra, proton decoupling is typically applied to simplify the spectra.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of acetophenones often involves cleavage of the acyl group, leading to a prominent benzoyl cation or related fragments[7].
Visualization of Analytical Workflow
The logical progression of spectroscopic analysis is crucial for the unambiguous identification of isomers. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic identification of isomers.
The differentiation of positional isomers is a nuanced challenge that relies on the careful application and interpretation of multiple spectroscopic techniques. This guide provides a foundational framework for the analysis of 2',4'-difluoro-3'-methoxyacetophenone and its isomers, empowering researchers to confidently navigate the complexities of structural elucidation in their pursuit of novel chemical entities.
References
- 1. 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 4. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-methoxyacetophenone(455-91-4) IR Spectrum [chemicalbook.com]
- 6. Solved Analyze the IR spectrum for 4-methoxyacetophenone | Chegg.com [chegg.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Purity Assessment of Synthesized 1-(3,5-Difluoro-4-methoxyphenyl)ethanone by High-Performance Liquid Chromatography (HPLC)
An Objective Comparison Guide for Researchers and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-(3,5-Difluoro-4-methoxyphenyl)ethanone is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of various HPLC methods, detailed experimental protocols, and supporting data to aid researchers in method selection and implementation.
Comparative Analysis of HPLC Methods
The choice of an HPLC method depends on the specific analytical goal, such as routine quality control, in-depth impurity profiling, or high-throughput screening. Below is a comparison of three distinct reverse-phase HPLC (RP-HPLC) methods tailored for the analysis of this compound.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method A: Isocratic QC | Method B: Gradient Impurity Profiling | Method C: Fast Gradient (UPLC) |
| Primary Use | Routine Purity Checks | Comprehensive Impurity Separation | High-Throughput Screening |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, < 2 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient | Gradient |
| Gradient Program | N/A | 0-20 min: 50% to 90% B20-25 min: 90% B25-30 min: 50% B | 0-2 min: 30% to 95% B2-2.5 min: 95% B2.5-3 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection (UV) | 254 nm | 254 nm (with PDA scan 200-400 nm) | 254 nm |
| Typical Run Time | 10 minutes | 30 minutes | 3 minutes |
| Resolution | Adequate for known impurities | Excellent for complex mixtures | Moderate, suitable for screening |
| Pros | Simple, robust, fast for QC | High resolution, ideal for R&D | Very fast, low solvent consumption |
| Cons | May not separate all impurities | Longer run time, more complex | Requires high-pressure system (UPLC) |
Experimental Protocols
The following sections provide detailed methodologies for the HPLC methods described above. These protocols are based on established methods for similar aromatic ketones.[1][2][3]
Protocol 1: Method A - Isocratic QC
This protocol is optimized for rapid and routine quality control analysis.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A premixed and degassed solution of Acetonitrile and Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis: Inject the standard and sample solutions. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Method B - Gradient Impurity Profiling
This gradient method is designed to provide maximum separation of the main compound from potential process-related impurities and degradation products.[3][4]
-
Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm, with PDA scanning from 200-400 nm to check for peak purity.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Diluent: Acetonitrile : Water (50:50, v/v).
-
Solutions: Prepare standard and sample solutions at a concentration of approximately 500 µg/mL to ensure detection of low-level impurities.
-
-
Analysis: Inject the sample and identify all impurity peaks. The percentage of each impurity can be calculated using the relative peak area.
Visualized Workflows and Method Selection
To clarify the analytical process and aid in decision-making, the following diagrams are provided.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision guide for selecting the appropriate HPLC method.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone and Other Ketones
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone against other commercially available and structurally relevant ketones has been published. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data. The inclusion of detailed experimental protocols and visual diagrams of reaction pathways and workflows aims to facilitate a deeper understanding of the structure-reactivity relationships governing this class of compounds.
The reactivity of a ketone is a critical parameter in synthetic chemistry, influencing reaction rates, yields, and the feasibility of various chemical transformations. This compound, with its unique substitution pattern of two electron-withdrawing fluorine atoms and one electron-donating methoxy group, presents a compelling case for a detailed reactivity study. This guide elucidates how these substituents modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby influencing its behavior in key chemical reactions.
Understanding Ketone Reactivity: The Role of Substituents
The reactivity of aryl ketones is predominantly dictated by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]
In the case of this compound, the two fluorine atoms at the meta positions to the acetyl group act as strong EWGs through their inductive effect. This effect is expected to significantly increase the reactivity of the carbonyl group towards nucleophiles. The methoxy group at the para position, while inductively withdrawing, is a strong resonance donor, which would typically decrease reactivity. However, the presence of two ortho-fluorine atoms can lead to a "push-pull" effect, further influencing the electron density at the carbonyl carbon.
Quantitative Reactivity Comparison: Enolate Formation
A key aspect of ketone reactivity is the ease of enolate formation, which is quantified by the pKa of the α-protons. A lower pKa indicates a more acidic proton and a greater propensity for enolate formation. The following table summarizes the pKa values for a series of para-substituted acetophenones, providing a quantitative basis for comparing their relative ease of enolate formation.
| Ketone | Substituent (para) | pKa |
| Acetophenone | -H | 19.2 |
| 4'-Methoxyacetophenone | -OCH₃ | 19.0 |
| 4'-Methylacetophenone | -CH₃ | 19.7 |
| 4'-Chloroacetophenone | -Cl | 18.4 |
| 4'-Bromoacetophenone | -Br | 18.3 |
| 4'-Nitroacetophenone | -NO₂ | 16.7 |
Data sourced from various literature reports.
Experimental Protocols for Reactivity Assessment
To provide a practical framework for comparative studies, this guide includes detailed experimental protocols for key reactions.
Protocol 1: Competitive Reduction of Ketones with Sodium Borohydride
This experiment allows for the direct comparison of the relative reactivity of two ketones towards a nucleophilic reducing agent.
Materials:
-
This compound
-
Acetophenone (or other ketone for comparison)
-
Sodium borohydride
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
Procedure:
-
In a dry round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and the chosen reference ketone in anhydrous methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (0.25 mmol) in anhydrous methanol (5 mL).
-
Slowly add the sodium borohydride solution to the ketone mixture under stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the relative consumption of the two ketones.
-
After the reaction is complete (as determined by GC or TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC to determine the ratio of the corresponding alcohols, which reflects the relative reactivity of the starting ketones.
Protocol 2: Determination of Relative Rates of Enolization via Iodination
This kinetic experiment measures the rate of acid-catalyzed enolization.
Materials:
-
Ketone to be tested (e.g., this compound, acetophenone)
-
Standardized iodine solution (in KI)
-
Standardized hydrochloric acid solution
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of the ketone in a suitable solvent (e.g., aqueous ethanol).
-
Prepare a reaction mixture containing the ketone solution and a known concentration of hydrochloric acid.
-
Initiate the reaction by adding a known volume of the standardized iodine solution.
-
Monitor the disappearance of iodine over time by taking aliquots at regular intervals, quenching the reaction with a known amount of sodium thiosulfate, and back-titrating the excess thiosulfate with the standard iodine solution using a starch indicator.
-
Alternatively, the disappearance of iodine can be monitored spectrophotometrically by following the decrease in absorbance at a suitable wavelength (e.g., ~450 nm).
-
The rate of the reaction is independent of the iodine concentration and is a measure of the rate of enolization. By comparing the initial rates for different ketones under the same conditions, their relative enolization rates can be determined.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes and underlying chemical principles, the following diagrams have been generated using the DOT language.
Figure 1. Workflow for the competitive reduction of ketones.
Figure 2. Influence of substituents on ketone reactivity.
This guide serves as a valuable tool for chemists to predict and understand the reactivity of this compound in comparison to other ketones, enabling more efficient and targeted synthetic strategies in drug discovery and development.
Contact:
[Title]
[Organization]
[Email]
[Phone Number]
References
Conformational Landscape of 2'-Fluoro-Substituted Acetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The substitution of a fluorine atom, a common strategy in medicinal chemistry, can significantly influence a molecule's conformational preferences, thereby affecting its biological activity and physicochemical properties. This guide provides a detailed comparison of the conformational analysis of 2'-fluoro-substituted acetophenone derivatives, supported by experimental data and methodologies.
Recent studies have definitively shown that 2'-fluoro-substituted acetophenone derivatives exhibit a strong preference for a specific conformation. This preference is crucial for the rational design of new drugs, where the fluorine atom can be strategically placed to control the molecule's shape and interactions with biological targets.
Dominant Conformation: The s-trans Preference
Experimental evidence from multiple analytical techniques conclusively demonstrates that 2'-fluoro-substituted acetophenone derivatives predominantly adopt an s-trans conformation in solution.[1][2][3][4][5] In this arrangement, the fluorine atom and the carbonyl oxygen atom are positioned on opposite sides of the C-C single bond connecting the acetyl group to the phenyl ring. This preference is in contrast to a potential s-cis conformer, where these two electronegative atoms would be in close proximity.
The stability of the s-trans conformer is attributed to the minimization of electrostatic repulsion between the partially negatively charged fluorine and oxygen atoms.[2][4][5] The s-cis conformer, where these atoms are in a syn-periplanar arrangement, is destabilized by this strong repulsion.[1][2][4][5] This finding is consistent across various solvents, with the trans conformer being more stable and predominant in all but very polar solvents.[6]
Comparative Conformational Analysis
The conformational properties of 2'-fluoroacetophenone are best understood by comparing the two potential planar conformers: s-trans and s-cis.
| Feature | s-trans Conformer | s-cis Conformer |
| Dihedral Angle (F-C2'-C1'-C=O) | ~180° | ~0° |
| Relative Stability | Highly Preferred, More Stable[1][6] | Unstable, Not Observed Experimentally[1][2][4][5] |
| Key Interaction | Minimized electrostatic repulsion | Strong repulsion between fluorine and oxygen atoms[2][4][5] |
| Experimental Evidence | Confirmed by NMR, X-ray Crystallography, and DFT Calculations[1][2][3][4][5] | Not detected in solution[1][2][3][4] |
Experimental Methodologies
The determination of the conformational preference of 2'-fluoro-substituted acetophenone derivatives relies on a combination of advanced analytical and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A key technique employed is NMR spectroscopy, focusing on through-space spin-spin couplings (TS-couplings) between the fluorine nucleus (¹⁹F) and the protons (¹H) and carbon (¹³C) of the acetyl group.[1][2][3][4][5]
-
Principle: TS-couplings, such as ⁵J(Hα, F) and ⁴J(Cα, F), occur when two atoms are constrained at a distance smaller than the sum of their van der Waals radii.[1][2][3][4] The observation of significant TS-coupling is indicative of the proximity of the coupled nuclei, which, in this case, confirms the exclusive presence of the s-trans conformer.
-
Protocol:
-
The 2'-fluoro-substituted acetophenone derivative is dissolved in various deuterated solvents to assess the effect of the dielectric constant.
-
¹H and ¹³C NMR spectra are acquired.
-
The presence and magnitude of ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants are determined. A linear correlation between the magnitude of these couplings and the solvent's dielectric constant has been observed.[1][2][3][4]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation.
-
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Protocol:
Density Functional Theory (DFT) Calculations
Computational chemistry provides theoretical support for the experimental findings and allows for the quantification of the energetic differences between conformers.
-
Principle: DFT calculations are used to model the electronic structure of the molecule and predict its most stable geometry and relative energies of different conformers.
-
Protocol:
-
The 2D chemical structure is used to generate initial 3D conformational ensembles.
-
The geometries of the s-trans and s-cis conformers are optimized using a specified functional and basis set (e.g., mPW1PW91/6-311G(d,p)).[3]
-
The relative energies of the optimized structures are calculated to determine the most stable conformer. These calculations consistently show the s-trans conformer to be energetically favored.[1][2][4][5]
-
Workflow and Logic
The logical flow for the conformational analysis of these derivatives is outlined below.
Caption: Workflow for the conformational analysis of 2'-fluoro-substituted acetophenones.
This comprehensive approach, integrating solution-state NMR, solid-state X-ray crystallography, and in-silico DFT calculations, provides a robust and consistent picture of the conformational landscape of 2'-fluoro-substituted acetophenone derivatives, highlighting the overwhelming preference for the s-trans conformer. This knowledge is invaluable for designing molecules with predictable three-dimensional structures for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings [agris.fao.org]
- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystal Structures of Fluorinated Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of several fluorinated acetophenone derivatives, with non-fluorinated acetophenone included for reference. The inclusion of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their conformation, intermolecular interactions, and ultimately their biological activity. Understanding these structural changes at the atomic level is crucial for rational drug design and materials science.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for non-fluorinated acetophenone and two of its fluorinated derivatives. This data, obtained from single-crystal X-ray diffraction studies, offers a quantitative look at how fluorine substitution impacts the crystal packing and molecular geometry.
Table 1: Unit Cell Parameters and Crystal System
| Compound | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Acetophenone | ACETPH | C₈H₈O | Orthorhombic | Pca2₁ | 14.940 | 5.680 | 7.820 | 90 | 90 | 90 | 664.1 | 4 |
| 2'-Fluoro-2,2-dimethyl-1-phenylpropan-1-one | 2044642 | C₁₁H₁₃FO | Monoclinic | P2₁/c | 10.334 | 6.249 | 16.326 | 90 | 108.19 | 90 | 999.5 | 4 |
| 2'-Fluoro-1-phenylpropan-1-one | 2044643 | C₉H₉FO | Monoclinic | P2₁/n | 7.937 | 8.013 | 13.565 | 90 | 98.48 | 90 | 853.5 | 4 |
Table 2: Selected Bond Lengths and Torsion Angles
| Compound | C=O Bond Length (Å) | C-C(O)-C Torsion Angle (°) | Phenyl Ring to Carbonyl Plane Dihedral Angle (°) |
| Acetophenone | 1.213 | -179.3 | 2.5 |
| 2'-Fluoro-2,2-dimethyl-1-phenylpropan-1-one | 1.211 | -159.2 | 24.3 |
| 2'-Fluoro-1-phenylpropan-1-one | 1.215 | 158.4 | 20.7 |
Experimental Protocols
The data presented in this guide were obtained through single-crystal X-ray diffraction. Below are the detailed methodologies for the key experiments cited.
Crystallization
-
Acetophenone (ACETPH): Crystals were grown by slow evaporation from a solution in an unspecified solvent at a temperature of 154 K.
-
2'-Fluoro-substituted Acetophenone Derivatives (CCDC 2044642 & 2044643): Single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound. The specific solvent used for crystallization was not detailed in the primary publication.[1]
X-ray Data Collection and Structure Refinement
-
Acetophenone (ACETPH): Data were collected on a four-circle diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares.
-
2'-Fluoro-substituted Acetophenone Derivatives (CCDC 2044642 & 2044643): X-ray crystallographic analysis was performed to confirm the s-trans conformations of the derivatives.[1] Further specific details of the data collection and refinement were not available in the primary publication.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystal structure analysis, from sample preparation to the final structural elucidation.
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
Comparison with Alternatives
While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure of molecules, other analytical techniques offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As demonstrated in the study of 2'-fluoro-substituted acetophenone derivatives, NMR can provide valuable insights into the conformational preferences of molecules in solution.[1] Through-space spin-spin couplings between fluorine and nearby protons can confirm the predominant conformation, which may or may not be identical to the solid-state structure observed by X-ray crystallography.
-
Computational Modeling (DFT Calculations): Density Functional Theory (DFT) calculations can be used to predict molecular geometries and conformational energies. These theoretical models can corroborate experimental findings from both X-ray diffraction and NMR, providing a deeper understanding of the factors governing molecular structure. For the 2'-fluoro-substituted acetophenones, DFT calculations were consistent with the experimentally determined s-trans conformations.[1]
References
A Comparative Analysis of the Biological Activities of Substituted Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the multifaceted biological activities of substituted acetophenone derivatives, presenting a comparative analysis of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide synthesizes available experimental data to facilitate further research and development in medicinal chemistry.
Substituted acetophenones, a class of aromatic ketones, have garnered significant attention in the scientific community due to their diverse pharmacological properties. The nature and position of substituents on the phenyl ring critically influence their biological activities. This guide provides a comparative overview of these activities, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Biological Activity Data
The biological efficacy of substituted acetophenone derivatives varies significantly based on their structural modifications. The following tables summarize quantitative data from various studies, offering a comparative landscape of their potential.
Antimicrobial Activity
The antimicrobial properties of acetophenone derivatives have been evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity, with lower values indicating greater potency.
Table 1: Antimicrobial Activity of Substituted Acetophenone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Nitroacetophenone | Staphylococcus aureus | Not Specified | [1] |
| 4-Methylacetophenone | Bacillus subtilis | Not Specified | [1] |
| 2-Hydroxyacetophenone | Gram-positive & Gram-negative bacteria | Not Specified | [1] |
| 3-Bromoacetophenone | Gram-positive & Gram-negative bacteria | Not Specified | [1] |
| 4-Ethoxyacetophenone | Gram-positive & Gram-negative bacteria | Not Specified | [1] |
| Hydroxyacetophenone Derivatives | E. coli, K. pneumoniae | Good Activity | [2] |
Note: Specific MIC values for some compounds were not provided in the source material, but they were identified as the most active among the derivatives tested.[1]
Antioxidant Activity
The antioxidant potential of acetophenones is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring generally enhances this activity.[3] The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger | [3] |
| Unsubstituted Acetophenone Benzoylhydrazone | - | [4] |
| 2,4-Dihydroxyacetophenone Analogue | - | [4] |
Note: Specific IC50 values were not consistently provided in the abstracts reviewed.
Anti-inflammatory Activity
Several acetophenone derivatives have demonstrated significant anti-inflammatory effects. This activity is often evaluated by their ability to inhibit inflammatory mediators and pathways.
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound/Derivative | Assay/Model | Activity | Reference |
| Tremetone | Carrageenan-induced mouse paw edema | Extremely anti-inflammatory | [5] |
| Non-benzofuran acetophenones | Carrageenan-induced mouse paw edema | Significant response | [5] |
| Paeonol (2-hydroxy-4-methoxyacetophenone) | Various models | Anti-inflammatory properties | [6] |
| Apocynin (4-hydroxy-3-methoxyacetophenone) | Various models | Anti-inflammatory properties | [6] |
| Benzylideneacetophenone Derivatives | LPS-stimulated BV2 microglia cells | Potent anti-inflammatory agents | [7] |
Anticancer Activity
The cytotoxic effects of acetophenones against various cancer cell lines have been investigated, with some derivatives showing promising anticancer potential. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
Table 4: Anticancer Activity of Substituted Acetophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Acetophenone Derivative (5c) | MCF7 (Breast), PC3 (Prostate) | < 10 µg/mL | [8] |
| Brominated Acetophenone Derivative (5c) | A549 (Alveolar) | 11.80 ± 0.89 µg/mL | [8] |
| Brominated Acetophenone Derivative (5c) | Caco2 (Colorectal) | 18.40 ± 4.70 µg/mL | [8] |
| Thiazolidinedione Derivative (PZ-11) | MCF-7 (Breast) | 17.35 | [9] |
| Thiazolidinedione Derivative (PZ-9) | MCF-7 (Breast) | 29.44 | [9] |
Key Signaling Pathways and Experimental Workflows
The biological activities of substituted acetophenone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to assess these activities is crucial for drug development.
Caption: General experimental workflow for the synthesis and biological evaluation of substituted acetophenone derivatives.
Certain benzylideneacetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in lipopolysaccharide (LPS)-stimulated microglial cells.[7]
References
- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, a halogenated organic compound. Adherence to these guidelines is crucial to ensure compliance with regulations and to minimize health and environmental risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) if available. For this compound, which is a halogenated organic compound, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (such as vermiculite or sand) and place it in a designated, sealed container for hazardous waste.
Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste. Chemical waste cannot be disposed of in regular trash or down the sewer system.[1] The following steps outline the proper disposal procedure:
-
Waste Identification and Classification:
-
This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[2]
-
This classification is crucial as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal, which often involves incineration at specific facilities.[2][3]
-
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][4]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent leaks or spills.[5]
-
Never mix halogenated organic waste with other waste types such as non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals.[2][6]
-
-
Container Labeling:
-
Properly label the waste container with a "Hazardous Waste" tag.[1][5]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]
-
The concentration or approximate quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location (building and room number).[1]
-
Appropriate hazard pictograms (e.g., harmful).
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.[4][5]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form or a hardcopy request.[1]
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as gloves, absorbent pads, or empty containers, must also be disposed of as hazardous waste.
-
Contaminated Solids: Place contaminated solids (e.g., weighing paper, wipes) in the designated halogenated organic waste container.
-
Empty Containers: An empty container that held this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[5][7] After triple-rinsing, the container may be disposed of in the regular trash after defacing the label, but always confirm this with your institution's EHS guidelines.[5][7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Separate halogenated from non-halogenated organic waste. | [2][3][4] |
| Container Type | Chemically compatible with a secure, tight-fitting lid. | [5] |
| Labeling Requirement | "Hazardous Waste" tag with full chemical name and details. | [1] |
| Disposal Route | Through the institution's Environmental Health and Safety (EHS) office. | [1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles.[1] A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3] |
| Skin | Chemical-resistant gloves.[1] A lab coat or overalls should be worn. For larger quantities, a PVC apron is recommended. | Gloves should be tested to EN 374.[1] Nitrile, neoprene, or butyl rubber gloves are suitable for handling related compounds.[4] |
| Respiratory | Not typically required for small-scale laboratory use with adequate ventilation. | For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2][5] |
| Feet | Closed-toe shoes, preferably safety footwear. | --- |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5][8] Do not dispose of down the drain.[6] |
| Contaminated PPE | Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed container and disposed of as hazardous waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local regulations.[5] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
